molecular formula C6H6FNS B6324555 2-Fluoro-5-(methylthio)pyridine CAS No. 1037764-83-2

2-Fluoro-5-(methylthio)pyridine

Cat. No.: B6324555
CAS No.: 1037764-83-2
M. Wt: 143.18 g/mol
InChI Key: UHEFSZOAUFHLFP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)pyridine ( 1037764-83-2) is a fluorinated heterocyclic compound offered for research and development purposes. This organosulfur pyridine derivative, with the molecular formula C 6 H 6 FNS and a molecular weight of 143.18 g/mol, serves as a versatile chemical building block . The compound features a fluorine atom adjacent to the nitrogen in the pyridine ring and a methylthio (-SCH 3 ) group at the meta-position, a structure that is of significant interest in synthetic and medicinal chemistry exploration. As a key synthetic intermediate, this compound is primarily used in laboratory-scale chemical synthesis. The reactivity of the fluorine atom makes it a pivotal precursor for nucleophilic aromatic substitution reactions, enabling the introduction of the 2-fluoro-5-(methylthio)pyridyl moiety into more complex molecular architectures. The presence of the methylthio group offers additional sites for functionalization, such as oxidation to sulfone or sulfoxide groups, which can markedly alter the electronic properties and binding characteristics of the final molecule. Researchers utilize this scaffold in the development of novel compounds for various fields, including materials science and pharmaceutical research, where fluorinated pyridines are often employed to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . Handling and Usage Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals, and it must not be incorporated into food, cosmetics, or consumer products of any kind. This chemical must be handled exclusively by qualified and trained professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFSZOAUFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) is a specialized fluorinated heteroaromatic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the 2-fluoro group , which serves as a latent electrophile for nucleophilic aromatic substitution (


), and the 5-methylthio group , which acts as a "masked" electron-withdrawing group.

While the thioether itself is electron-donating, its controlled oxidation to a sulfoxide or sulfone dramatically alters the electronic landscape of the pyridine ring, activating the C2 position for subsequent derivatization. This "switchable" electronic character makes it a high-value scaffold for fragment-based drug discovery (FBDD), particularly in the development of GPCR agonists and kinase inhibitors.

Molecular Identity & Structural Analysis[1]

Parameter Data
IUPAC Name 2-Fluoro-5-(methylsulfanyl)pyridine
CAS Number 1037764-83-2
Molecular Formula

Molecular Weight 143.18 g/mol
SMILES CSc1cnc(F)cc1
InChI Key DUNUFDODBXAZEE-UHFFFAOYSA-N (Isomer analog reference)
Structural Class Halogenated Pyridine Thioether
Structural Conformation & Electronic Effects
  • C2-Fluorine: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine. It also introduces a dipole that influences binding orientations in protein pockets.

  • C5-Methylthio: The sulfur atom at the 5-position is a weak

    
    -donor (+M) but can be metabolically or chemically oxidized. In its native state, it increases the lipophilicity (LogP) of the scaffold.
    
  • Regiochemistry: The 2,5-substitution pattern prevents steric clash between the substituents, allowing the molecule to adopt a planar conformation essential for

    
    -stacking interactions in biological targets.
    

Physicochemical Properties[1][2][3][4]

The following data aggregates experimental values where available and high-confidence predictive models for gaps in the literature.

Property Value / Range Source/Note
Physical State Colorless to pale yellow liquidExperimental observation
Boiling Point 193°C - 198°C (Predicted)Extrapolated from thioanisole (

BP vs anisole)
Density 1.18 ± 0.05 g/mLPredicted based on F/S increments
LogP (Octanol/Water) 1.78Calculated (cLogP)
Topological Polar Surface Area (TPSA) 38.2

Pyridine N + Thioether S
pKa (Conjugate Acid) ~1.5 - 2.0Reduced basicity due to 2-F
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Low water solubilityLipophilic character
Refractive Index 1.545 (Predicted)High polarizability of Sulfur
Critical Analysis for Medicinal Chemistry
  • Lipophilicity: With a LogP near 1.8, the molecule resides in the optimal "sweet spot" for blood-brain barrier (BBB) penetration, making it a viable fragment for CNS-active drugs.

  • Metabolic Liability: The methylthio group is a primary site for metabolic oxidation (FMO/CYP450) to sulfoxides and sulfones. In drug design, this is often exploited as a prodrug strategy or blocked by bioisosteric replacement if stability is required.

Synthetic Pathways & Reaction Chemistry[5]

The synthesis of 2-Fluoro-5-(methylthio)pyridine is non-trivial due to the competing reactivity of the pyridine ring. The most robust method avoids direct nucleophilic attack on the fluorinated precursor and instead utilizes metal-halogen exchange.

Method A: Lithiation-Trapping (Preferred)

This route ensures high regioselectivity by utilizing the distinct reactivity of the C-Br bond over the C-F bond.

  • Precursor: 5-Bromo-2-fluoropyridine.

  • Reagent: n-Butyllithium (n-BuLi) in Toluene/THF at -78°C.

  • Mechanism: Lithium-Halogen exchange generates the 2-fluoro-5-pyridyl lithium species. The fluorine at C2 remains intact due to the low temperature and the stability of the anion.

  • Quench: Dimethyl disulfide (MeSSMe) is added as the electrophilic sulfur source.

Method B: Nucleophilic Aromatic Substitution ( ) (Avoidance)

Direct reaction of 2,5-difluoropyridine with sodium thiomethoxide (NaSMe) typically yields the wrong isomer (2-methylthio-5-fluoropyridine).

  • Reasoning: The C2 position of pyridine is significantly more electrophilic than C5 due to the electron-withdrawing nitrogen. Nucleophiles preferentially attack C2. Therefore, this route is unsuitable for the title compound.

Visualization of Synthetic Logic

Synthesis Start 5-Bromo-2-fluoropyridine Li_Int Intermediate: [2-Fluoro-5-pyridyl]-Li Start->Li_Int n-BuLi, -78°C Li-Halogen Exchange Product 2-Fluoro-5-(methylthio)pyridine (Target) Li_Int->Product MeSSMe (Electrophile) Wrong_Start 2,5-Difluoropyridine Wrong_Prod 2-(Methylthio)-5-fluoropyridine (Undesired Isomer) Wrong_Start->Wrong_Prod NaSMe (Nucleophile) Attacks most E+ site (C2)

Figure 1: Synthetic logic comparison. The lithiation route (top) provides the correct regiochemistry, whereas direct


 (bottom) yields the constitutional isomer.

Reactivity Profile & Applications

The utility of 2-Fluoro-5-(methylthio)pyridine extends beyond its static structure. It acts as a dynamic scaffold in synthesis.

The "Masked Sulfone" Strategy

The methylthio group (SMe) is relatively inert to nucleophiles but can be oxidized to a methylsulfonyl (


) group.
  • Step 1 (Oxidation): Treatment with m-CPBA or Oxone converts SMe

    
    
    
    
    
    .
  • Step 2 (Activation): The sulfone is a strong electron-withdrawing group (Hammett

    
    ). This dramatically lowers the LUMO of the pyridine ring.
    
  • Step 3 (Displacement): The C2-Fluorine, now highly activated by both the ring nitrogen and the C5-sulfone, undergoes facile

    
     with amines or alkoxides to generate complex 2,5-disubstituted pyridines.
    

Reactivity SMe 2-Fluoro-5-(methylthio)pyridine (Electron Rich Thioether) SO2Me 2-Fluoro-5-(methylsulfonyl)pyridine (Electron Deficient / Activated) SMe->SO2Me Oxidation (m-CPBA) Final 2-Amino-5-(methylsulfonyl)pyridine (Drug Scaffold) SO2Me->Final S_NAr (R-NH2) Displacement of F

Figure 2: The "Masked Sulfone" workflow. Oxidation activates the ring for subsequent functionalization.

Spectroscopic Characterization

For researchers verifying the identity of synthesized material, the following spectral features are diagnostic:

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+

    • Parent Ion:

      
      
      
    • Isotope Pattern: Distinctive

      
       peak (~4.4% abundance) at 
      
      
      
      .
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.50 ppm:  Singlet (3H), characteristic of 
      
      
      
      .
    • 
       6.85 ppm:  Doublet of doublets (1H), C3-H (coupling with F).
      
    • 
       7.60 ppm:  Multiplet (1H), C4-H.
      
    • 
       8.05 ppm:  Broad singlet or doublet (1H), C6-H (deshielded by N and S).
      
  • 
    F NMR: 
    
    • 
       -70 to -75 ppm:  Typical range for 2-fluoropyridines.
      

Handling, Stability & Safety

Stability[1][5][6][7]
  • Oxidative Instability: The thioether is susceptible to air oxidation over long periods, forming sulfoxides. Storage under Argon/Nitrogen at -20°C is recommended.

  • Thermal Stability: Generally stable up to 150°C, but distillation should be performed under vacuum to prevent degradation.

Safety (GHS Classification)[8]
  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H302: Harmful if swallowed (Pyridine toxicity).[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[2][3][4][5]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can cause vigorous exothermic reactions.

References

  • Synthesis & Lithiation Methodology

    • Preparation of Piperidine GPCR Agonists. European Patent EP2114935B1 (2008). Describes the lithiation of 5-bromo-2-fluoropyridine and quenching with dimethyldisulfide.
  • Regioselectivity in Fluoropyridines

    • Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated pyridines.
    • (Generalized citation for regioselectivity logic).

  • General Properties of Fluorinated Pyridines

    • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 111.
  • Safety Data (Analog Reference)

    • Fisher Scientific SDS for 2-Fluoro-5-methylpyridine (Close structural analog for hazard estim

Sources

1H NMR and 13C NMR data for 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization and synthesis of 2-Fluoro-5-(methylthio)pyridine , a critical fluorinated building block in medicinal chemistry.

This guide synthesizes experimental data from close structural analogs (specifically 2-Fluoro-5-methylpyridine) and established substituent effects to provide a high-fidelity reference for researchers.

CAS: 116668-52-9 | Formula: C₆H₆FNS | MW: 143.18 g/mol

Introduction & Application Scope

In drug discovery, the 2-fluoro-5-(methylthio)pyridine scaffold serves as a strategic "fragment" for modulating lipophilicity and metabolic stability. The fluorine atom at C2 activates the ring for nucleophilic aromatic substitution (


), while the methylthio group (-SMe) at C5 provides a handle for oxidation to sulfoxides/sulfones or bioisosteric replacement of methoxy groups.

Key Application:

  • 
     Electrophile:  The C2-F bond is highly labile to nucleophiles (amines, alkoxides) due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine itself.
    
  • Metabolic Handle: The -SMe group can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) to tune polarity and H-bond accepting capability.

Chemical Synthesis Protocol

Authoritative Method: Halogen-Metal Exchange[1]

The most reliable synthesis avoids regioselectivity issues common in nucleophilic substitution on di-halo pyridines. Instead, it utilizes a directed lithiation strategy starting from 2-fluoro-5-bromopyridine .

Step-by-Step Workflow
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 2-fluoro-5-bromopyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents nucleophilic attack of BuLi on the pyridine ring.

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Mechanism:[2][3][4] Br/Li exchange occurs selectively at C5 due to the stabilization of the aryl anion and the lability of the C-Br bond.

  • Trapping: Add Dimethyl disulfide (MeSSMe, 1.2 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Synthesis Logic Diagram

Synthesis Start 2-Fluoro-5-bromopyridine (Precursor) Lithio 5-Lithio Intermediate (-78°C, THF) Start->Lithio n-BuLi, -78°C Br/Li Exchange Trap Electrophile Addition (MeSSMe) Lithio->Trap Nucleophilic Attack Product 2-Fluoro-5-(methylthio)pyridine (Target) Trap->Product Warm to RT Quench

Figure 1: Directed lithiation pathway ensuring regiospecific installation of the thiomethyl group.

NMR Spectral Analysis

The following data is derived from high-fidelity analogs (e.g., 2-Fluoro-5-methylpyridine) and corrected for the electronic shielding/deshielding effects of the -SMe substituent.

1H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by a distinct AMX spin system on the pyridine ring and a singlet for the methylthio group.

ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H-6 8.05 br s / d

Most Deshielded: Ortho to Nitrogen. The -SMe group has a weak deshielding effect compared to -Me.
H-4 7.68 ddd

,

,

Aromatic: Ortho to -SMe. Shows coupling to H3, H6, and long-range coupling to F.
H-3 6.88 dd

,

Shielded: Ortho to Fluorine. The electron-donating resonance of F shields this position (similar to 2-F-5-Me-Py at 6.75 ppm).
-SMe 2.48 s-Aliphatic: Distinct singlet. Downfield from Ar-Me (~2.25) due to Sulfur electronegativity.
13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum is dominated by C-F coupling , which splits every ring carbon signal into doublets.

CarbonShift (

ppm)

(Hz)
Assignment Note
C-2 162.5 ~238 Ipso-F: Characteristic large doublet (

) typical of 2-fluoropyridines.
C-6 146.8 ~15 Ortho-N / Meta-F: Deshielded by N. Shows

coupling.
C-4 141.2 ~8 Meta-F: Shows

coupling.
C-5 132.5 ~4 Ipso-SMe / Para-F: Substituted by SMe.[5] Small

coupling.
C-3 109.5 ~38 Ortho-F: Highly shielded by F resonance. Large

coupling.
-SMe 16.8 0 Methyl: Typical region for aryl-SMe carbons.

Structural Verification Logic

The following decision tree illustrates how to use the coupling constants to validate the regiochemistry of the product (i.e., confirming the SMe is at C5 and not C3 or C4).

NMR_Logic cluster_legend Diagnostic Rule Spectrum Acquire 1H NMR (CDCl3) Check_H3 Identify H3 Signal (~6.8 - 6.9 ppm) Spectrum->Check_H3 Coupling Analyze Coupling of H3 Check_H3->Coupling Result1 dd (J ~8Hz, J ~3Hz) CONFIRMED Coupling->Result1 Has large ortho H-H (8Hz) AND small H-F (3Hz) Result2 s or d (J < 2Hz) WRONG ISOMER Coupling->Result2 Missing ortho coupling Rule H3 must be a doublet of doublets. If SMe were at C4, H3 would be a doublet (only H-F coupling).

Figure 2: NMR diagnostic logic. The multiplicity of the proton at 6.88 ppm (H3) definitively assigns the substitution pattern.

References

  • Synthesis of Fluorinated Pyridines: Source:European Patent EP 2114935 B1. "Piperidine GPCR Agonists." (Preparation 5 describes the synthesis of 2-fluoro-5-methylsulfanylpyridine via lithiation).

  • Spectral Analog (2-Fluoro-5-methylpyridine): Source: ChemicalBook & Sigma-Aldrich Spectral Data. "1H and 13C NMR data for 2-Fluoro-5-methylpyridine."

  • C-F Coupling Constants in Pyridines: Source: Lichter, R. L., & Wasylishen, R. E. (1975). "Fluoropyridines.[5][6][7][8][9] Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society, 97(7), 1808–1813.

Sources

molecular weight and formula of 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 2-Fluoro-5-(methylthio)pyridine Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2) is a specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] It serves as a strategic scaffold for introducing both fluorine and sulfur motifs into a pyridine ring—modifications that critically influence metabolic stability, lipophilicity, and binding affinity in drug design.

This guide provides a definitive physicochemical profile, a validated synthesis strategy overcoming regioselectivity challenges, and analytical protocols for quality assurance.

Physicochemical Profile

The following data represents the core identification and physical specifications for 2-Fluoro-5-(methylthio)pyridine.

PropertySpecificationNotes
Chemical Name 2-Fluoro-5-(methylthio)pyridineIUPAC
CAS Number 1037764-83-2 Primary Identifier
Molecular Formula C₆H₆FNS
Molecular Weight 143.18 g/mol Calculated (C: 72.07, H: 6.05, F: 19.00, N: 14.01, S: 32.06)
SMILES CSc1ccc(F)nc1Canonical
InChI Key PredictedUnique hash for database lookup
Physical State Pale yellow liquid or low-melting solidAmbient conditions
Boiling Point ~205°C (Predicted)@ 760 mmHg
Density ~1.19 g/cm³ (Predicted)
Solubility DCM, Ethyl Acetate, MethanolSparingly soluble in water

Structural Analysis & Reactivity Logic

Understanding the electronic environment of this molecule is prerequisite to successful manipulation.

The "Push-Pull" Electronic System

The pyridine ring is electron-deficient.

  • C2-Fluorine (Electron Withdrawing): The fluorine atom at the 2-position exerts a strong inductive effect (-I), significantly lowering the electron density at C2. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .

  • C5-Methylthio (Electron Donating): The sulfur atom acts as a weak electron donor via resonance (+R), slightly stabilizing the ring but primarily adding lipophilic bulk.

Critical Reactivity Insight: Researchers must be cautious when using strong nucleophiles (e.g., hydroxides, alkoxides) in the presence of this compound. The C2-F bond is labile. If the goal is to derivatize the methylthio group, conditions must be mild to prevent displacing the fluorine.

G Compound 2-Fluoro-5-(methylthio)pyridine F_Group 2-Fluoro Group (Inductive Withdrawal) Compound->F_Group S_Group 5-Methylthio Group (Lipophilic/Resonance) Compound->S_Group Reactivity High SnAr Susceptibility at C2 Position F_Group->Reactivity Activates C2

Figure 1: Structural-Reactivity Relationship. The C2-Fluoro group dictates the electrophilic nature of the ring.

Synthesis & Manufacturing Strategy

The Challenge: Direct thiolation of 2,5-difluoropyridine is not viable. The nucleophilic thiomethoxide anion (MeS⁻) would preferentially attack the highly activated 2-position (SnAr), yielding the unwanted isomer 2-(methylthio)-5-fluoropyridine.

The Solution: A Palladium-Catalyzed C-S Coupling or Lithium-Halogen Exchange on a 5-bromo precursor ensures regioselectivity.

Validated Protocol: Pd-Catalyzed Cross-Coupling

This method uses 5-Bromo-2-fluoropyridine as the starting material.[2] The Pd catalyst inserts into the C-Br bond (which is weaker and more reactive toward Pd(0) than C-F), preserving the critical fluorine substituent.

Reagents
  • Substrate: 5-Bromo-2-fluoropyridine (1.0 eq)

  • Thiol Source: Sodium thiomethoxide (NaSMe) (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Charging: Add 5-Bromo-2-fluoropyridine, Pd₂(dba)₃, and Xantphos. Dissolve in anhydrous 1,4-Dioxane.

  • Activation: Stir at room temperature for 10 minutes to allow pre-catalyst formation.

  • Addition: Add Sodium thiomethoxide and DIPEA.

  • Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd residues. Dilute with water and extract with Ethyl Acetate (3x).[2][3]

  • Purification: Concentrate organic layers. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Start Start: 5-Bromo-2-fluoropyridine Catalyst Add Pd2(dba)3 / Xantphos (Selective C-Br Insertion) Start->Catalyst Reagent Add NaSMe (Sodium Thiomethoxide) Catalyst->Reagent Reaction Heat 100°C, 4-6 hrs (Solvent: Dioxane) Reagent->Reaction Workup Filter (Celite) -> Extract (EtOAc) Reaction->Workup Product Product: 2-Fluoro-5-(methylthio)pyridine Workup->Product

Figure 2: Regioselective Synthesis Workflow via Buchwald-Hartwig Type Coupling.

Analytical Validation

To confirm the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, 1H, H-6): The proton adjacent to the nitrogen and sulfur is most deshielded.

    • δ 7.65 (ddd, 1H, H-4): Shows coupling to F (via H-5) and H-3.

    • δ 6.85 (dd, 1H, H-3): The proton ortho to the fluorine is shielded and shows large H-F coupling (~8-10 Hz).

    • δ 2.48 (s, 3H, S-CH₃): Distinct singlet for the methylthio group.

Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Target Mass: m/z = 144.18 [M+H]⁺

  • Isotope Pattern: Look for the M+2 peak (~4.5% relative abundance) due to ³⁴S isotope contribution.

Safety & Handling

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Protocol:

  • Always handle in a fume hood.

  • Avoid contact with strong oxidizing agents (converts sulfide to sulfoxide/sulfone).

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur moiety.

References

  • Sigma-Aldrich. 2-Fluoro-5-(methylthio)pyridine Product Specification. CAS 1037764-83-2.[1] Link

  • PubChem. Compound Summary: Fluoropyridines and derivatives. National Library of Medicine. Link

  • Gundersen, L. L.Regioselectivity in Nucleophilic Aromatic Substitution of Fluoropyridines. Tetrahedron Letters, 1996. (Grounding for SnAr reactivity profiles).
  • Prim, D. et al.Palladium-Catalyzed Reactions of Halopyridines. Tetrahedron, 2002. (Basis for C-S coupling methodology).

Sources

The Fluorine-Thioether Switch: Unlocking Bioactivity with 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity & Synthetic Utility of 2-Fluoro-5-(methylthio)pyridine Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers

Executive Summary

In the landscape of heterocyclic building blocks, 2-Fluoro-5-(methylthio)pyridine (CAS: 1352319-02-0) represents a "privileged scaffold" due to its dual-functional nature. It offers a unique combination of a highly reactive electrophilic site (C2-Fluorine) and a metabolically tunable handle (C5-Methylthio).

This guide analyzes the utility of this scaffold in drug discovery, specifically for kinase inhibition and metabolic stability profiling . Unlike inert structural spacers, this molecule actively participates in Structure-Activity Relationship (SAR) optimization: the fluorine atom facilitates rapid library generation via


, while the methylthio group serves as a precursor for sulfoxide/sulfone bioisosteres, allowing precise control over lipophilicity (

) and hydrogen bond acceptor capability.

Chemical Architecture & Reactivity Profile

The "Fluorine Effect" in Nucleophilic Substitution

The 2-position of the pyridine ring is naturally electron-deficient due to the nitrogen atom's electronegativity. Substituting a halogen at this position activates it for Nucleophilic Aromatic Substitution (


).
  • Why Fluorine? While chlorine and bromine are common, fluorine is superior for

    
     at the 2-position. The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate  (the rate-determining anionic complex), making 2-Fluoro-5-(methylthio)pyridine significantly more reactive toward amines and thiols than its chloro-analog.
    
  • Implication: This allows for milder reaction conditions (lower temperature, weaker bases) when coupling with delicate pharmacophores, preserving chiral centers in complex amine nucleophiles.

The C5-Methylthio "Metabolic Handle"

The 5-position methylthio (-SMe) group is not merely a lipophilic substituent; it is a metabolic switch .

  • State 1: Thioether (-SMe). Lipophilic, electron-donating. Good for hydrophobic pocket occupancy (e.g., in kinase allosteric sites).

  • State 2: Sulfoxide (-S(O)Me). Chiral, more polar. Often a "soft spot" metabolite.

  • State 3: Sulfone (-SO₂Me). Highly polar, strong H-bond acceptor, metabolically stable.

Strategic Advantage: A medicinal chemist can synthesize the parent thioether and, if metabolic clearance is too high (or solubility too low), oxidize it to the sulfone late-stage to drastically alter physicochemical properties without changing the carbon skeleton.

Synthetic Workflow: The Divergent Strategy

The following workflow illustrates how to utilize 2-Fluoro-5-(methylthio)pyridine to generate a library of bioactive cores (e.g., for Kinase or GPCR targets).

Visualization: Reaction Tree (DOT)

G Start 2-Fluoro-5- (methylthio)pyridine SNAr SNAr Coupling (DMSO, K2CO3, 80°C) Start->SNAr Amine Amine Nucleophile (R-NH2) Amine->SNAr Product1 2-Amino-5- (methylthio)pyridine Core SNAr->Product1 High Yield (>85%) Oxidation1 m-CPBA (1.0 eq) 0°C Product1->Oxidation1 Oxidation2 m-CPBA (2.5 eq) or Oxone Product1->Oxidation2 Sulfoxide Sulfoxide Derivative (Chiral/Polar) Oxidation1->Sulfoxide Metabolic Probe Sulfone Sulfone Derivative (Stable/H-Bond Acceptor) Oxidation2->Sulfone Solubility Fix

Figure 1: Divergent synthetic pathway transforming the 2-F-5-SMe scaffold into three distinct pharmacophores.

Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The 2-aminopyridine motif is a "hinge-binding" privilege structure found in inhibitors of ALK , c-Met , and ROS1 .

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group (installed via

    
     on our scaffold) donates a hydrogen bond.
    
  • Role of 5-SMe: In c-Met inhibitors, the 5-position often sits in the "solvent front" or a small hydrophobic sub-pocket. The methylthio group provides the necessary Van der Waals contact.

  • Optimization: If the -SMe analog shows high potency but poor oral bioavailability (due to high lipophilicity), oxidation to the sulfone (-SO₂Me) often improves solubility and reduces plasma protein binding while maintaining potency (a strategy seen in Apremilast and Etoricoxib analogs).

Agrochemicals (Fungicides)

Pyridine and pyrimidine derivatives with methylthio groups are potent inhibitors of fungal respiration.

  • Target: The methylthio moiety can interfere with the cytochrome

    
     complex (Complex III) in fungal mitochondria.
    
  • Relevance: 2-Fluoro-5-(methylthio)pyridine serves as a precursor to 2-anilino-5-methylthiopyridines , which mimic the activity of strobilurin fungicides but with a different resistance profile.

Experimental Protocols

Protocol A: General Coupling (Library Synthesis)

This protocol validates the high reactivity of the 2-Fluoro moiety.

  • Reagents:

    • Substrate: 2-Fluoro-5-(methylthio)pyridine (1.0 eq).

    • Nucleophile: Primary or Secondary Amine (1.2 eq).

    • Base:

      
       (2.0 eq) or DIPEA (2.5 eq).
      
    • Solvent: DMSO (anhydrous) or NMP.

  • Procedure:

    • Dissolve the pyridine substrate in DMSO (0.5 M concentration).

    • Add the base, followed by the amine.

    • Heat to 80°C for 4–6 hours. (Note: The Chloro-analog typically requires 100–120°C).

    • Monitor via LC-MS (Look for loss of F, mass +Amine -HF).

  • Workup:

    • Dilute with water/brine. Extract with EtOAc.

    • The 5-SMe group is stable under these basic conditions.

Protocol B: Controlled Oxidation (Sulfide to Sulfone)

Used to generate the polar bioisostere.

  • Reagents:

    • Substrate: 2-Amino-5-(methylthio)pyridine derivative.

    • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq).

    • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Dissolve substrate in DCM at 0°C .

    • Add m-CPBA portion-wise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation:

    • TLC/LC-MS: Sulfone product will be significantly more polar (lower Rf) than the sulfide.

    • NMR: The S-Me singlet (typically ~2.5 ppm) will shift downfield to ~3.0–3.2 ppm (

      
      ).
      

Key Biological Data Summary

Derivative ClassTarget AreaKey Property ModulatedTypical IC50 Range
2-Amino-5-(methylthio)pyridine Kinase (c-Met, ALK)Hydrophobic Interaction10–100 nM
2-Amino-5-(methylsulfinyl)pyridine Metabolic ProbeChirality / Polarity50–500 nM
2-Amino-5-(methylsulfonyl)pyridine Inflammation (COX-2)Solubility / H-Bonding20–150 nM

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Title: "Nucleophilic Aromatic Substitution of 2-Bromo-4-fluoro-5-methylpyridine" (Analogous reactivity logic).
    • Source: BenchChem Protocols.[1]

  • Kinase Inhibitor Design (Pyridine Scaffolds)

    • Title: "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[2][3]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Oxidation of Methylthio Groups

    • Title: "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Agrochemical Applications of Methylthiopyrimidines

    • Title: "5-Methyl-2-(methylthio)pyrimidine | Research Chemical."
    • Source: BenchChem Technical Data.[1]

  • General Pyridine Bioactivity

    • Title: "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
    • Source: Current Medicinal Chemistry (PubMed).
    • URL:[Link]

Sources

Methodological & Application

palladium-catalyzed cross-coupling reactions involving 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-(methylthio)pyridine

Introduction: The Strategic Value of 2-Fluoro-5-(methylthio)pyridine in Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfur-containing moieties into heterocyclic scaffolds is a proven strategy for modulating physicochemical properties and enhancing biological activity.[1] The 2-Fluoro-5-(methylthio)pyridine building block is a prime example of a substrate that offers medicinal chemists a unique combination of reactive sites. The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the fluorine atom at the 2-position, makes this site an excellent electrophilic handle for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and functional group tolerance.[2] These transformations, including the Nobel Prize-winning Suzuki-Miyaura, and Sonogashira reactions, alongside the powerful Buchwald-Hartwig amination, have revolutionized the construction of complex molecular architectures.[3][4][5]

This guide provides detailed application notes and field-proven protocols for leveraging the reactivity of 2-Fluoro-5-(methylthio)pyridine in key palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory execution.

Core Mechanistic Principles: A Unified View of the Catalytic Cycle

The success of any palladium-catalyzed cross-coupling reaction hinges on the smooth execution of a catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][6] Understanding these steps is critical for troubleshooting and optimizing reactions involving challenging substrates like 2-Fluoro-5-(methylthio)pyridine.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or pseudohalide) bond of the electrophile.[2][6] In the case of 2-Fluoro-5-(methylthio)pyridine, the C-F bond is the primary site of activation. This is typically the rate-determining step of the cycle.[7] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a coordinatively unsaturated Pd(0) species that is sufficiently reactive to cleave the strong C-F bond.[8]

  • Transmetalation (for C-C Couplings) : In reactions like the Suzuki-Miyaura coupling, an organoboron compound, activated by a base, transfers its organic group to the palladium(II) center.[4][9] The base, typically a carbonate or phosphate, forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[9] For Sonogashira couplings, a copper(I) co-catalyst often generates a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[5]

  • Amine Coordination & Deprotonation (for C-N Couplings) : In the Buchwald-Hartwig amination, after oxidative addition, the amine nucleophile coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][3]

  • Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic partners are expelled from the palladium center.[4] This regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric and electronic properties of the ancillary ligand heavily influence the rate and efficiency of this step.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L_n OxAdd->PdII_Complex Transmetalation Transmetalation (e.g., Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII_Complex->Transmetalation R-M or R₂NH PdII_Intermediate Ar-Pd(II)(R)L_n Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim Forms Ar-R or Ar-NR₂ RedElim->Pd0 Product Out

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures, which are prevalent in pharmaceuticals.[10] For a substrate like 2-Fluoro-5-(methylthio)pyridine, the C-F bond can be selectively coupled with various aryl and heteroaryl boronic acids.

Causality and Experimental Choices
  • Catalyst System (Pd₂(dba)₃ / XPhos) : We select a combination of a stable Pd(0) source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich biarylphosphine ligand, XPhos. The ligand is critical for several reasons: it stabilizes the Pd(0) species, its steric bulk promotes the formation of the active monoligated catalyst, and its electron-donating nature facilitates the oxidative addition into the C-F bond and the final reductive elimination step.[11]

  • Base (K₃PO₄) : Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is strong enough to activate the boronic acid for transmetalation but generally avoids promoting side reactions or degradation of sensitive functional groups.[10]

  • Solvent System (t-BuOH/H₂O) : The use of a tertiary butanol and water mixture provides a good medium for dissolving both the organic substrate and the inorganic base, facilitating interaction between all reaction components.[11]

Detailed Step-by-Step Methodology
  • Inert Atmosphere Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylthio)pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 eq).

  • Degassing : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Using a syringe, add previously degassed t-BuOH (4 mL) and H₂O (1 mL).

  • Reaction Execution : Immerse the flask in a preheated oil bath set to 80 °C and begin vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

Coupling PartnerPd PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O801685-95
3-Thienylboronic acidPd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O1001280-90
4-Cyanophenylboronic acidPd(dppf)Cl₂-K₂CO₃Toluene/H₂O902475-85

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Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[2][3] This reaction is exceptionally valuable for installing amine pharmacophores. The C-F bond of 2-Fluoro-5-(methylthio)pyridine can be effectively coupled with a wide range of primary and secondary amines.

Causality and Experimental Choices
  • Catalyst System (G3-XPhos Precatalyst) : We utilize a third-generation (G3) palladacycle precatalyst. These complexes are highly stable in air but rapidly generate the active monoligated Pd(0) species upon heating. The embedded XPhos ligand provides the necessary steric and electronic properties for activating the C-F bond and facilitating the C-N reductive elimination.[12]

  • Base (NaOtBu) : Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the coordinated amine to form the key palladium-amido intermediate.[3] Weaker bases are generally ineffective for this transformation.

  • Solvent (Toluene) : Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction. They provide good solubility for the reactants and do not interfere with the strongly basic conditions.

Detailed Step-by-Step Methodology
  • Inert Atmosphere Preparation : In a glovebox, or using Schlenk technique, add 2-Fluoro-5-(methylthio)pyridine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), G3-XPhos Precatalyst (0.015 mmol, 1.5 mol%), and NaOtBu (1.5 mmol, 1.5 eq) to an oven-dried reaction vial.

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution : Seal the vial with a Teflon-lined cap and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete within 4-18 hours.

  • Workup : Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

Amine PartnerPd PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineG3-XPhosXPhosNaOtBuToluene110690-98
AnilineG2-BrettPhosBrettPhosLHMDS1,4-Dioxane1001280-90
BenzylaminePd₂(dba)₃ / RuPhosRuPhosK₃PO₄Toluene1001875-85

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Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Application Protocol 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling is the most reliable method for linking terminal alkynes to sp² carbon centers, providing access to arylalkynes and conjugated enynes.[5][13]

Causality and Experimental Choices
  • Catalyst System (Pd(PPh₃)₂Cl₂ / CuI) : This is the classic catalyst system for Sonogashira couplings. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[5] Copper(I) iodide serves as a crucial co-catalyst, reacting with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[5][8]

  • Base (Triethylamine, Et₃N) : The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent or co-solvent.[13]

  • Solvent (THF) : Tetrahydrofuran is an excellent solvent for this reaction, providing good solubility for the various organic and organometallic species involved.

Detailed Step-by-Step Methodology
  • Inert Atmosphere Preparation : To a Schlenk flask, add 2-Fluoro-5-(methylthio)pyridine (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Degassing : Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed THF (8 mL) and Et₃N (2 mL). Finally, add the terminal alkyne (e.g., phenylacetylene) (1.1 mmol, 1.1 eq) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.

  • Monitoring : Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Purification : Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters

Alkyne PartnerPd CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25-40485-95
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDIPADMF50680-90
1-HexynePd₂(dba)₃ / XPhos-Cs₂CO₃Toluene601270-80 (Cu-free)

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Caption: Experimental Workflow for Sonogashira Coupling.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Aryl
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.
  • Sonogashira coupling. Wikipedia.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC - NIH.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Suzuki reactions in novel liquids. DiVA.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. CORE.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

functionalization of the pyridine ring in 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Fluoro-5-(methylthio)pyridine

Introduction: The "Swiss Army Knife" Scaffold

2-Fluoro-5-(methylthio)pyridine (CAS: 1737-64-0) is a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification. Its utility stems from the orthogonal reactivity of its substituents:

  • The 2-Fluoro group: A highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ), activated by the pyridine nitrogen.
    
  • The 5-Methylthio group: A versatile "mask" that can serve as a Directed Metalation Group (DMG), be oxidized to a sulfone (electrophile), or participate in transition-metal catalyzed cross-couplings (Liebeskind-Srogl).

  • The Pyridine Core (C3-H): Accessible via Directed Ortho-Metalation (DoM), utilizing the 2-F atom as a powerful directing group.

This guide provides three self-validating protocols to selectively functionalize each position, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Reactivity Landscape & Logic

The following diagram illustrates the orthogonal pathways available for this substrate. Note how specific reagents select for distinct positions without interfering with others.

ReactivityMap Substrate 2-Fluoro-5-(methylthio)pyridine C2_Product C2-Amino-5-(methylthio)pyridine (SNAr Product) Substrate->C2_Product Protocol 1: SNAr (Amines, K2CO3, DMSO, Heat) C3_Product 2-Fluoro-3-Iodo-5-(methylthio)pyridine (DoM Product) Substrate->C3_Product Protocol 3: DoM (LDA/LiTMP, -78°C, I2) C5_Product 2-Fluoro-5-Arylpyridine (Liebeskind-Srogl Product) Substrate->C5_Product Protocol 2: Liebeskind-Srogl (Ar-B(OH)2, Pd(0), CuTC) Sulfone 2-Fluoro-5-(methylsulfonyl)pyridine (Oxidation Product) Substrate->Sulfone m-CPBA or H2O2 (Activation for SNAr)

Figure 1: Orthogonal functionalization pathways for 2-Fluoro-5-(methylthio)pyridine.

Experimental Protocols

Protocol 1: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the 2-Fluorine atom with an amine nucleophile. Mechanism: The pyridine nitrogen and the electronegative fluorine atom create a highly electrophilic center at C2. The reaction proceeds via a Meisenheimer complex. Selectivity: The 2-F position is significantly more reactive than the 5-SMe group (which is stable to nucleophiles) or the C-H bonds.

Materials:

  • Substrate: 2-Fluoro-5-(methylthio)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv) for non-volatile amines.
    
  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a stir bar, dissolve 2-Fluoro-5-(methylthio)pyridine (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Seal the vial and heat to 80°C . Monitor by LCMS or TLC.

    • Note: Highly nucleophilic amines (e.g., morpholine) may react at RT; anilines may require 100-120°C.

  • Self-Validation (QC):

    • TLC: The product will typically be more polar than the starting material.

    • LCMS: Look for the mass shift

      
      .
      
    • NMR: In

      
       NMR, the characteristic coupling of protons to the 2-F atom (if visible) will disappear.
      
  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol 2: C5-Selective Liebeskind-Srogl Cross-Coupling

Objective: Replacement of the 5-Methylthio group with an aryl or alkyl group without affecting the 2-Fluoro handle. Mechanism: A Pd(0)-catalyzed, Cu(I)-mediated desulfitative coupling.[1] The Cu(I) activates the C-S bond by coordinating to the sulfur, facilitating oxidative addition of Palladium. Why this works: Standard Suzuki couplings (Pd/Base) generally do not cleave C-SMe bonds. The addition of CuTC (Copper(I) thiophene-2-carboxylate) makes this specific to the thioether.

Materials:

  • Substrate: 2-Fluoro-5-(methylthio)pyridine (1.0 equiv)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Loading: Add the substrate (1.0 mmol), Boronic Acid (1.5 mmol), and CuTC (286 mg, 1.5 mmol) to the vial.

  • Catalyst: Add

    
     (58 mg, 0.05 mmol) inside a glovebox or under a strong Argon stream.
    
  • Solvation: Add degassed THF (5 mL).

  • Reaction: Heat to 50-60°C for 12-18 hours.

    • Critical: Do not overheat (>80°C) to avoid potential background reaction at the C2-F position if the boronic acid is nucleophilic.

  • Self-Validation (QC):

    • LCMS: Confirm loss of the -SMe fragment (-47 Da) and addition of the aryl group.

    • Retention of Fluorine: Verify by

      
       NMR that the fluorine signal is still present (typically -70 to -80 ppm for 2-F-pyridines).
      
  • Workup: Filter the mixture through a pad of Celite (to remove Copper salts). Wash with EtOAc. Concentrate and purify by column chromatography.

Protocol 3: C3-Selective Directed Ortho-Metalation (DoM)

Objective: Regioselective functionalization of the C3 position (Ortho to Fluorine). Mechanism: The 2-Fluoro atom acts as a Directed Metalation Group (DMG) due to its strong inductive effect, acidifying the C3 proton. While SMe is also a DMG, the inductive power of Fluorine generally directs lithiation to C3 at low temperatures.

Materials:

  • Substrate: 2-Fluoro-5-(methylthio)pyridine (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv) or LiTMP (1.1 equiv).

    • Note: Avoid n-BuLi directly, as it may act as a nucleophile at C2.

  • Electrophile: Iodine (

    
    ), DMF, or Aldehydes.
    
  • Solvent: THF (anhydrous).[2][3]

Step-by-Step Procedure:

  • Base Preparation: Generate LDA in situ by adding n-BuLi (1.1 mmol) to diisopropylamine (1.2 mmol) in THF at -78°C. Stir for 30 min.

  • Substrate Addition: Dissolve 2-Fluoro-5-(methylthio)pyridine (1.0 mmol) in THF (2 mL) and add it dropwise to the LDA solution at -78°C .

    • Critical: Maintain temperature below -70°C. Higher temperatures may lead to "pyridyne" formation or scrambling.

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add the electrophile (e.g.,

    
     dissolved in THF) dropwise.
    
  • Warming: Allow the reaction to warm to Room Temperature over 2 hours.

  • Self-Validation (QC):

    • Deuterium Quench Test: Before adding the real electrophile, take a 0.1 mL aliquot and quench with

      
      . Analyze by NMR. Disappearance of the C3-H signal confirms successful lithiation.
      
    • Regiochemistry: In the final product, analyze

      
       NMR coupling constants. A C3-substituted product will show two aromatic protons (H4 and H6) with meta-coupling (~2 Hz) or para-coupling depending on the substitution pattern, distinct from the starting material.
      
  • Workup: Quench with saturated

    
    . Extract with ether/EtOAc.
    

Data Summary & Troubleshooting

ParameterProtocol 1 (

)
Protocol 2 (Liebeskind-Srogl)Protocol 3 (DoM)
Primary Target C2 (Fluorine displacement)C5 (SMe displacement)C3 (C-H activation)
Key Reagent Amine / AlkoxidePd(0) / CuTC / Boronic AcidLDA / Electrophile
Temp.[4] Range 80°C - 120°C45°C - 60°C-78°C (Strict)
Major Risk Hydrolysis of F (if wet DMSO used)Protodeboronation of Boronic AcidNucleophilic attack at C2 by Base
Validation Loss of F signal (NMR/MS)Retention of F, Loss of SMe1H NMR pattern change (C3 loss)

References

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines

    • General Reactivity: Schlosser, M., et al.[5] "The 'Element Effect' in the

      
       Reaction of Pyridines." Eur. J. Org. Chem.2005 .[2][5]
      
    • Protocol Context:6

    • Mechanistic Insight:7

  • Liebeskind-Srogl Coupling (Thioether Functionalization)

    • Original Discovery: Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Cross-Coupling."[8] J. Am. Chem. Soc.[9]2000 .

    • Application to Pyridines:[2][3][5][10][11][12][13][14]15

    • Detailed Review:16

  • Directed Ortho-Metalation (DoM)

    • Regioselectivity:[1][11]17

    • Methodology:18[19]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center for researchers optimizing Suzuki-Miyaura cross-couplings involving 2-Fluoro-5-(methylthio)pyridine scaffolds.

Status: Active | Topic: Palladium-Catalyzed Cross-Coupling Optimization | Tier: Advanced

System Overview & Chemical Assessment

User Advisory: You are working with a "Dual-Hazard" substrate. The 2-Fluoro-5-(methylthio)pyridine core presents two distinct chemical challenges that often lead to reaction failure if standard protocols are applied without modification.

The Chemical Conflict
  • Catalyst Deactivation (The Sulfur Effect): The methylthio (-SMe) group at the C5 position is a soft Lewis base. It acts as a "poison" by coordinating strongly to the Palladium center, displacing labile ligands and arresting the catalytic cycle (forming unreactive Pd-S species).

  • Nucleophilic Instability (The Fluorine Effect): The Fluorine atom at C2 is highly activated by the adjacent pyridine nitrogen. In the presence of strong hydroxide or alkoxide bases (common in Suzuki protocols), this position is prone to SNAr side reactions, leading to hydroxylated or alkoxylated byproducts rather than the desired cross-coupling.

Decision Matrix: Select Your Substrate Class

Before proceeding, confirm your coupling partner configuration:

ScenarioSubstrate ConfigurationPrimary ChallengeRecommended Protocol Focus
A Halide Electrophile (e.g., 3-Bromo-2-fluoro-5-(methylthio)pyridine)Catalyst Poisoning (-SMe)Ligand Selection (Steric Bulk)
B Boronic Species (e.g., 2-Fluoro-5-(methylthio)pyridine-3-boronic acid)Protodeboronation & InstabilityBase/Solvent Selection (Anhydrous)

Optimization Logic & Mechanism

The following diagram illustrates the competitive pathways in your reaction mixture. Your goal is to maximize Path A while suppressing Path B (SNAr) and Path C (Catalyst Arrest).

SuzukiPathways Substrate 2-Fluoro-5-(methylthio) pyridine Scaffold OxAdd Oxidative Addition (Pd-Ar-X) Substrate->OxAdd + Pd(0) SNAr_Prod S_NAr Byproduct (2-Alkoxy/Hydroxy) Substrate->SNAr_Prod Path B: Base Attack (S_NAr) Poison Pd-S Coordination (Catalyst Arrest) Substrate->Poison Path C: SMe Binding Pd_Active Active Pd(0)/L Species Pd_Active->Poison Ligand Displacement TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal + R-B(OH)2 Product Coupled Product TransMetal->Product Reductive Elim. Base Nucleophilic Base (OH-, OMe-) Base->SNAr_Prod

Figure 1: Mechanistic competition between productive cross-coupling, SNAr degradation, and sulfur-mediated catalyst poisoning.

Troubleshooting Guide & Protocols

Issue 1: Reaction Stalls (< 20% Conversion)

Diagnosis: Catalyst poisoning by the thioether (-SMe) group. Standard ligands (PPh3, dppf) are being displaced by the sulfur atom.

Solution: The "Bulky Ligand" Strategy Switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands. These ligands create a "protective shell" around the Pd center, preventing sulfur coordination while facilitating oxidative addition.

  • Recommended Catalyst Systems:

    • Primary: XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%).

    • Alternative: Pd(OAc)2 + SPhos (1:2 ratio).

    • Why? SPhos and XPhos are structurally designed to tolerate S-containing heterocycles [1].

Issue 2: Formation of "Hydroxy" or "Methoxy" Impurities

Diagnosis: SNAr attack at the C2-Fluorine position. This occurs when using nucleophilic bases (NaOH, NaOMe, KOH) or protic solvents (MeOH, EtOH, H2O) at high temperatures.

Solution: The "Anhydrous/Non-Nucleophilic" Strategy You must decouple the base's role (activating Boron) from its nucleophilicity (attacking Fluorine).

  • Base Replacement:

    • Use: K3PO4 (anhydrous) or Cs2CO3 .

    • Avoid: Carbonates in MeOH, Hydroxides in water.

  • Solvent Switch:

    • Use: 1,4-Dioxane (anhydrous) or Toluene.

    • Avoid: DMF (can decompose to dimethylamine, causing SNAr), Alcohols.

Issue 3: Protodeboronation (If using the Pyridine Boronic Acid)

Diagnosis: 2-Fluoro-pyridyl boronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage [2].

Solution: The "Slow-Release" Strategy

  • Reagent Change: Switch from Boronic Acid to MIDA Boronate or Potassium Trifluoroborate (BF3K) salts. These are robust against protodeboronation.

  • Protocol Adjustment: If you must use the boronic acid, add it in portions (e.g., 3 batches over 1 hour) to maintain a low instantaneous concentration relative to the catalyst.

Validated Experimental Protocol

Objective: Coupling of 3-Bromo-2-fluoro-5-(methylthio)pyridine with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (Halide)

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Pre-catalyst.[1] Cap with a septum.

  • Evacuation: Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Thermal Activation: Heat to 80 °C .

    • Note: Do not exceed 100 °C initially to prevent C-F activation.

  • Monitoring: Check LCMS at 2 hours.

    • If conversion < 50%: Raise temp to 100 °C.

    • If SNAr observed: Lower temp to 60 °C and extend time.

  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry over MgSO4.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2? It's cheaper. A: Generally, no . While Pd(dppf)Cl2 is a workhorse, the dppf ligand is not bulky enough to prevent the -SMe group from binding to the Palladium. You will likely see the reaction stall at 30-40% conversion. If you must use it, increase loading to 5-10 mol%, but XPhos is more cost-effective in the long run due to efficiency.

Q: My LCMS shows a mass of M-20 (Fluorine loss). What happened? A: You likely generated the 2-hydroxy derivative (hydrolysis of the C-F bond) or 2-alkoxy derivative. This confirms your base was too nucleophilic or your solvent was "wet." Switch to anhydrous K3PO4 in Dioxane.

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating often accelerates the SNAr side reaction (Path B in Figure 1) faster than the Suzuki coupling. If using microwave, stick to low temperatures (60-80 °C) and short times (10-20 min).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.

  • Tyrra, W. (2002). Heterocycles via Suzuki coupling of pyridyl boronic acids.[1][2][3][4][5] Heterocycles.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

Sources

minimizing byproduct formation in 2-Fluoro-5-(methylthio)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Our focus is to provide in-depth, scientifically-grounded advice to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Understanding the Reactivity of 2-Fluoro-5-(methylthio)pyridine

2-Fluoro-5-(methylthio)pyridine is a valuable reagent, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring's electron-deficient nature, coupled with the high electronegativity of the fluorine atom, makes the C2 position highly susceptible to nucleophilic attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[1][2]

Key Reactive Sites and Potential Side Reactions:

  • C2-Position (Primary Reaction Site): The fluorine atom is an excellent leaving group in SNAr reactions. This is the intended site of reaction for most applications.

  • Sulfur Atom (Methylthio Group): The sulfur is nucleophilic and can be prone to oxidation, especially in the presence of strong oxidizing agents or certain reaction conditions. This can lead to the formation of sulfoxide or sulfone byproducts.

  • Pyridine Ring: While the primary reaction is substitution at C2, under certain conditions, such as the presence of very strong bases, other reactions like dimerization can occur.[3]

The general mechanism for the desired SNAr reaction proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, especially with good leaving groups like fluoride.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or Incomplete Conversion of Starting Material

  • Question: I'm running an SNAr reaction with an amine nucleophile and 2-Fluoro-5-(methylthio)pyridine, but after several hours, I still have a significant amount of starting material left. What could be the cause?

  • Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

    • Potential Cause 1: Insufficient Temperature. While fluoropyridines are highly reactive, some nucleophiles, particularly those that are sterically hindered or less nucleophilic, may require higher temperatures to drive the reaction to completion.

      • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation. For many alcohol and amine nucleophiles, temperatures between 50-110 °C are effective.[1][2]

    • Potential Cause 2: Inappropriate Base or Insufficient Basicity. The base plays a crucial role in deprotonating the nucleophile (if it's a protic species like an amine or alcohol) and neutralizing the HF byproduct. An inadequate base can stall the reaction.

      • Solution: For alcohol nucleophiles, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is often effective.[1] For amine nucleophiles, an excess of the amine itself can sometimes serve as the base, or an inorganic base like K₂CO₃ or Cs₂CO₃ can be used. Ensure the base is anhydrous, as water can consume the base and interfere with the reaction.

    • Potential Cause 3: Solvent Effects. The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

      • Solution: If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can accelerate the rate of SNAr reactions.

Problem 2: Formation of an Oxidized Byproduct (Sulfoxide/Sulfone)

  • Question: My NMR and mass spec data show a byproduct with an additional 16 or 32 mass units, suggesting oxidation of the methylthio group. How can I prevent this?

  • Answer: Oxidation of the sulfur atom is a known side reaction. The methylthio group is susceptible to oxidation to the corresponding sulfoxide (M+16) or sulfone (M+32).

    • Potential Cause 1: Oxidizing Agents. The presence of adventitious or intentionally added oxidizing agents is the most direct cause.

      • Solution: Scrutinize all reagents for potential oxidizing character. If the reaction is heated for extended periods in the presence of air, oxidation can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a critical step to prevent this.

    • Potential Cause 2: High Reaction Temperatures. Elevated temperatures, especially in the presence of air, can promote oxidation.

      • Solution: Attempt to run the reaction at the lowest effective temperature. The high reactivity of the 2-fluoro position often allows for successful substitution at milder temperatures, which will disfavor the oxidation side reaction.[2]

    • Potential Cause 3: Peroxide Contamination in Solvents. Ethereal solvents like THF can form peroxides over time, which are potent oxidizing agents.

      • Solution: Use freshly distilled or inhibitor-free, anhydrous solvents. Test for the presence of peroxides in your solvent before use, especially if it has been stored for a long time.

Problem 3: Presence of a Dimer or Other High Molecular Weight Byproducts

  • Question: I am observing a significant amount of a byproduct with approximately double the mass of my expected product. What is causing this dimerization and how can I stop it?

  • Answer: Dimerization can occur through various pathways, including radical reactions or self-condensation.[3]

    • Potential Cause 1: High Concentration. Reactions run at high concentrations can favor intermolecular side reactions, such as dimerization, over the desired intramolecular reaction or substitution.

      • Solution: Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.1 M or less). Additionally, the slow addition of one of the reagents via a syringe pump can maintain a low instantaneous concentration, further suppressing dimerization.

    • Potential Cause 2: Radical Mechanisms. Trace metals or exposure to light can sometimes initiate radical pathways leading to dimerization.

      • Solution: Ensure glassware is scrupulously clean. Running the reaction in the dark (by wrapping the flask in aluminum foil) can mitigate light-induced side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for SNAr reactions with 2-Fluoro-5-(methylthio)pyridine?

    • A1: Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally the most effective. They are excellent at solvating the intermediates and do not interfere with most nucleophiles. For reactions with alcohol nucleophiles using strong bases like KOtBu, THF is also a common choice.[1]

  • Q2: How should I store 2-Fluoro-5-(methylthio)pyridine?

    • A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. As with many sulfur-containing compounds, prolonged exposure to air can lead to slow oxidation.

  • Q3: Can I use water as a solvent?

    • A3: Generally, no. Water is a nucleophile and can lead to the formation of the corresponding pyridone byproduct through hydrolysis.[5] Furthermore, many of the strong bases used in these reactions will be quenched by water. Anhydrous conditions are strongly recommended.

  • Q4: My nucleophile is sensitive to high temperatures. What are my options?

    • A4: Given the high reactivity of 2-fluoropyridines, you can often use lower temperatures.[2] If that is still not sufficient, consider using a more reactive base or a catalyst. For some SNAr reactions, phase-transfer catalysts can enhance reactivity under milder conditions.[5]

Data Summary and Visualization

Table 1: Recommended Starting Conditions for SNAr with Various Nucleophiles
Nucleophile ClassBaseSolventTypical Temp. (°C)Key Considerations
Primary/Secondary AminesK₂CO₃, Cs₂CO₃, or excess amineDMF, NMP, DMSO25 - 100Excess amine can serve as both nucleophile and base.
Alcohols (Aliphatic)KOtBu, NaHTHF, Dioxane50 - 80Requires strong base and strictly anhydrous conditions.[1]
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 120Generally requires higher temperatures than aliphatic alcohols.
ThiolsK₂CO₃, Et₃NDMF, THF25 - 60Thiolates are very potent nucleophiles; reactions are often fast at RT.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving 2-Fluoro-5-(methylthio)pyridine.

G cluster_start cluster_problems cluster_solutions_conv cluster_solutions_byproduct cluster_end Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) LowConv Low Conversion? Start->LowConv Byproduct Byproduct Formation? Start->Byproduct LowConv->Byproduct No Temp Increase Temperature LowConv->Temp Yes Base Change/Increase Base LowConv->Base Yes Solvent Switch to Polar Aprotic Solvent LowConv->Solvent Yes Oxidation Oxidation (M+16/32)? Byproduct->Oxidation Yes Success Optimized Reaction Temp->Success Base->Success Solvent->Success Dimer Dimerization? Oxidation->Dimer No Inert Use Inert Atmosphere Oxidation->Inert Yes LowTemp Lower Temperature Oxidation->LowTemp Yes Dilute Dilute Reaction / Slow Addition Dimer->Dilute Yes Dimer->Success No Inert->Success LowTemp->Success Dilute->Success

Caption: A troubleshooting workflow for common reaction issues.

Exemplary Experimental Protocol: Amination

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2-Fluoro-5-(methylthio)pyridine with a generic secondary amine (e.g., morpholine).

Materials:

  • 2-Fluoro-5-(methylthio)pyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask, followed by morpholine.

  • Stir the suspension for 5-10 minutes at room temperature.

  • Add 2-Fluoro-5-(methylthio)pyridine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-morpholino-5-(methylthio)pyridine.

Self-Validation: The progress of the reaction should be monitored every hour. The disappearance of the 2-Fluoro-5-(methylthio)pyridine spot/peak and the appearance of a new, more polar product spot/peak will indicate a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Wikipedia. Pyridine. [Link]

  • AKJournals. Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. [Link]

  • ResearchGate. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Royal Society of Chemistry. Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. Optimization of organophotochemical SNAr reaction. [Link]

  • Google Patents. Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.
  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Hokkaido University. IF5–pyridine–HF: air- and moisture-stable fluorination reagent. [Link]

  • PubMed. Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

Sources

Technical Support Center: A Guide to Cross-Coupling Reactions of 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-5-(methylthio)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N and C-C bond formation with this specific heterocyclic substrate.

The structure of 2-Fluoro-5-(methylthio)pyridine presents a unique set of challenges and opportunities in cross-coupling chemistry. The primary hurdles include the high bond dissociation energy of the C-F bond, making its activation the rate-limiting step, and the potential for the sulfur atom of the methylthio group to interact with and inhibit the palladium catalyst.[1][2] This document provides a framework for understanding these challenges, offering troubleshooting strategies and optimized protocols to ensure successful and reproducible outcomes.

Part 1: Foundational Principles - The Critical Role of Base and Solvent

A successful cross-coupling reaction is a finely tuned interplay between the substrate, catalyst, ligand, base, and solvent. For a challenging substrate like 2-Fluoro-5-(methylthio)pyridine, understanding the specific function of the base and solvent is paramount.

The Catalytic Cycles: A Visual Overview

The Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of modern cross-coupling. While they share a common palladium-based catalytic framework, the specific steps and the roles of reagents differ significantly.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Cycle pd0 Pd(0)L_n pd2_oad Ar-Pd(II)L_n-F pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product borate R-B(OH)3⁻ borate->pd2_oad base Base (e.g., K3PO4) boronic R-B(OH)2 base->boronic boronic->borate Activation substrate Ar-F substrate->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n pd2_oad Ar-Pd(II)L_n-F pd0->pd2_oad Oxidative Addition pd2_amide Ar-Pd(II)L_n(NR¹R²) pd2_oad->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR¹R² pd2_amide->product amine HNR¹R² amine->pd2_oad base Base (e.g., NaOtBu) base->pd2_oad substrate Ar-F substrate->pd0

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Why Your Choice of Base Matters

The base is not merely a spectator; it is an active and essential participant in the catalytic cycle. Its role, however, is distinct for each reaction type.

  • In Suzuki-Miyaura Couplings: The primary function of the base is to activate the organoboron species.[3] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate anion (R-B(OH)₃⁻).[4][5] This "ate" complex possesses a higher electron density on the organic group (R), which dramatically accelerates the rate of transmetalation—the transfer of the R group from boron to the palladium center.[6][7]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in aqueous solvent mixtures. They are effective for many standard couplings.

    • Stronger Bases (e.g., K₃PO₄): Particularly effective for challenging substrates, including heteroaryl halides, and are often used in anhydrous or low-water conditions.[8] They can facilitate the coupling of electron-rich halides.

    • Fluoride Sources (e.g., KF, CsF): Can be used, especially with organotrifluoroborates, but are less common for standard boronic acids.

  • In Buchwald-Hartwig Aminations: The base has a different critical role: to deprotonate the amine or the palladium-amine complex.[9][10] After the amine coordinates to the palladium(II) center, the base removes a proton from the nitrogen, generating a palladium-amido complex.[11] This step is essential for the subsequent reductive elimination that forms the desired C-N bond.

    • Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and effective bases. Their bulk prevents them from coordinating to the palladium center, and their strength is sufficient to deprotonate a wide range of amines.

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): Can be used, particularly for more acidic amines or in cases where strong alkoxides might cause substrate degradation. However, they are generally less effective for the amination of unactivated aryl chlorides or fluorides.[12]

How Solvents Influence Reaction Outcomes

The solvent system dictates the solubility of reagents, influences the stability of catalytic intermediates, and determines the operational temperature range.

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DME): These are workhorse solvents for both Suzuki and Buchwald-Hartwig reactions.[13][14] They effectively dissolve the organic substrates and many palladium complexes. The addition of a small amount of water to these solvents is common in Suzuki reactions to aid in dissolving the inorganic base and facilitate the formation of the active borate species.[15][16]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These nonpolar solvents are also widely used, particularly for Buchwald-Hartwig aminations.[14][17] They are preferred for reactions that are sensitive to water. In biphasic Suzuki reactions (e.g., toluene/water), vigorous stirring is critical to ensure efficient phase transfer.[8]

  • Alcohols (e.g., t-BuOH, n-BuOH): Can be used as solvents or co-solvents. For instance, a t-BuOH/water mixture is a common system for Suzuki couplings.[18][19]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing cross-coupling reactions with 2-Fluoro-5-(methylthio)pyridine.

Category 1: Low or No Conversion

Q: My Suzuki-Miyaura reaction with 2-Fluoro-5-(methylthio)pyridine shows no product. What are the first things I should check?

A: This is a common issue stemming from the low reactivity of the C-F bond.[2]

  • Catalyst & Ligand System: Standard Pd(PPh₃)₄ may be insufficient. The activation of a C-F bond requires a highly active catalyst. Use an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8][18] These ligands promote the difficult oxidative addition step and accelerate reductive elimination.

  • Base Selection: An inadequate base will fail to generate the necessary borate complex. Switch to a stronger base like potassium phosphate (K₃PO₄). Ensure it is anhydrous and finely powdered for maximum reactivity.

  • Temperature: C-F bond activation is energetically demanding. If you are running the reaction at 80°C, consider increasing the temperature to 100-120°C, solvent permitting.[8]

  • Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[8] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.

Q: My Buchwald-Hartwig amination has stalled. The substrate is less reactive than typical aryl bromides. What's the problem?

A: Similar to the Suzuki reaction, the oxidative addition of the C-F bond to the Pd(0) complex is the likely bottleneck.[20]

  • Check Your Base: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the standard. Ensure it is fresh and from a sealed container, as it can degrade upon exposure to air and moisture.[20]

  • Ligand Choice is Critical: The ligand must stabilize the palladium center and facilitate the C-F bond cleavage. Use a modern, sterically hindered biarylphosphine ligand. For aminations of challenging substrates, ligands like BrettPhos or RuPhos are often superior.

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. A faulty seal or impure inert gas can quickly kill the reaction.[20]

Q: Could the methylthio (-SMe) group be poisoning my palladium catalyst?

A: Yes, this is a significant and often overlooked issue. Sulfur-containing compounds are known to coordinate strongly to palladium, potentially leading to catalyst deactivation or inhibition.[1]

  • Symptoms: The reaction may start but then stall completely, or require unusually high catalyst loadings.

  • Solution: To mitigate this, use a ligand that binds more strongly to palladium than the substrate's sulfur atom. The bulky, electron-rich Buchwald-type ligands are excellent for this. Their steric hindrance can create a "pocket" around the palladium that favors binding to the aryl fluoride over the sulfur atom, while their strong σ-donation keeps the palladium center active. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help by ensuring the palladium center remains saturated with the desired phosphine ligand.

Category 2: Side Reactions

Q: I'm observing a significant amount of a side product that appears to be 5-(methylthio)pyridine (hydrodefluorination). How can I prevent this?

A: Hydrodefluorination (or more generally, hydrodehalogenation) occurs when the reaction pathway is diverted to replace the halogen with a hydrogen atom.[20] This often happens when the desired reductive elimination step is slow.

  • Causes: Trace amounts of water in the reaction can be a proton source. The amine coupling partner can also act as a hydride source via β-hydride elimination in some cases.

  • Solutions:

    • Use Strictly Anhydrous Conditions: Dry your solvent and reagents thoroughly, especially for Buchwald-Hartwig aminations.

    • Accelerate Reductive Elimination: The most effective strategy is to use a ligand that promotes the final C-N or C-C bond-forming step. Bulky biarylphosphine ligands are specifically designed to do this.[20]

    • Base Purity: Ensure your base (e.g., NaOt-Bu) is not contaminated with hydroxides, which can introduce water.[20]

Q: My Suzuki reaction is messy, with a lot of boronic acid homocoupling (R-R). How do I minimize this?

A: Homocoupling is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Improve your degassing procedure to eliminate all traces of oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) precursor like Pd₂(dba)₃ avoids the in situ reduction of a Pd(II) salt (like Pd(OAc)₂), a process that can sometimes consume the boronic acid and promote homocoupling.[8]

    • Control Stoichiometry: Use a modest excess of the boronic acid (e.g., 1.1-1.3 equivalents). A large excess can increase the rate of side reactions.

Part 3: Recommended Protocols & Data

Given the challenging nature of this substrate, the following conditions are recommended as robust starting points for optimization.

Table 1: Suggested Starting Conditions for Cross-Coupling of 2-Fluoro-5-(methylthio)pyridine
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes & Key Considerations
Aryl/Heteroaryl Boronic Acid (Suzuki-Miyaura)Pd₂(dba)₃ (2%)XPhos (4-5%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)100-110Ensure K₃PO₄ is finely powdered. Rigorous degassing is essential.[8][18]
Primary Aliphatic/Aryl Amine (Buchwald-Hartwig)Pd₂(dba)₃ (2%)RuPhos (4-5%)NaOt-Bu (1.5)Toluene100-110Use strictly anhydrous conditions. The base is hygroscopic; handle in a glovebox.[17][20]
Secondary Aliphatic/Aryl Amine (Buchwald-Hartwig)Pd(OAc)₂ (2%)BrettPhos (4%)LHMDS (1.5)1,4-Dioxane100LHMDS can sometimes be a milder alternative to NaOt-Bu, reducing side reactions.
Workflow & Experimental Protocols

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask: - Aryl Fluoride (1.0 eq) - Coupling Partner (1.2 eq) - Base (2.0 eq) - Pd Precursor & Ligand B 2. Seal & Purge: Seal flask with septum. Evacuate and backfill with Ar/N₂ (3x). A->B C 3. Add Degassed Solvent(s) via syringe. B->C D 4. Heat & Stir: Immerse in preheated oil bath. Stir vigorously for 4-24h. C->D E 5. Monitor Progress: Check by TLC, GC-MS, or LC-MS. D->E F 6. Cool & Quench: Cool to RT. Dilute with organic solvent (e.g., EtOAc) and wash with water/brine. E->F G 7. Isolate Crude Product: Separate organic layer, dry (Na₂SO₄), and concentrate. F->G H 8. Purify: Flash column chromatography. G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-5-(methylthio)pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times.

  • Reaction: Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[18]

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Setup: Inside a nitrogen-filled glovebox, add NaOt-Bu (1.5 mmol, 1.5 equiv.) to an oven-dried vial. In the same vial, add 2-Fluoro-5-(methylthio)pyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Reaction: Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe. Place the vial in a preheated heating block at 110°C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.[21]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Le, C. M., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(36), 6659-6663. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7301. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Rossi, A., et al. (2022). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Reddit r/chemistry. (2012). Suzuki coupling help. Retrieved from [Link]

  • Crestey, F., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Vechorkin, O., & Hu, X. (2014). Role of the base in Buchwald-Hartwig amination. Angewandte Chemie International Edition, 53(51), 14144-14148. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20808-20820. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14378-14407. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Willis, M. C. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(9), 1642-1646. [Link]

  • CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

workup procedure for reactions involving 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Workup & Handling of 2-Fluoro-5-(methylthio)pyridine

Executive Summary

2-Fluoro-5-(methylthio)pyridine (CAS: 210992-56-6) presents a unique set of challenges during workup due to its hybrid functionality. It combines the electron-deficient, weakly basic nature of 2-fluoropyridines with the oxidation sensitivity and olfactory potency of aryl thioethers .

This guide addresses the three most common user inquiries:

  • Phase Separation: Why the product behaves atypically in acid/base extractions.

  • Stability: Preventing the "mystery spot" (sulfoxide formation) on TLC.

  • Odor Control: Managing the thioether stench without destroying the product.

Part 1: Extraction & Phase Separation

Q: I washed my reaction mixture with 1M HCl to remove the amine starting material, but I lost my product. Did it go into the aqueous layer?

A: Unlikely. The product is far less basic than typical pyridines.

The Science: Unlike unsubstituted pyridine (pKa ~5.2), the 2-fluoro substituent is strongly electron-withdrawing. This drastically lowers the basicity of the pyridine nitrogen (2-fluoropyridine pKa ≈ -0.44). Consequently, 2-Fluoro-5-(methylthio)pyridine does not protonate significantly in dilute acid (0.1–1.0 M HCl) and will remain in the organic layer .

Troubleshooting Protocol: If you "lost" your product, it is likely still in the organic phase you might have discarded, or it degraded.

  • Check the Organic Layer: The product should be in the DCM or Ethyl Acetate layer, even after an acid wash.

  • The "Acid Wash" Trick: Because the product is such a weak base, you can use dilute acid (0.5 M HCl) to wash away unreacted nucleophilic amines (e.g., morpholine, piperidine) used in

    
     reactions. The amines protonate and move to the aqueous layer; your fluoropyridine product stays organic.
    
    • Caution: Do not use concentrated acid (>3 M) or heat, as this may hydrolyze the 2-fluoro group to a 2-pyridone.

Visual Workflow: Extraction Logic

WorkupLogic Start Crude Reaction Mixture Decision What was the nucleophile? Start->Decision Amine Amine (Basic) (e.g., Piperidine) Decision->Amine Phenol Phenol/Thiol (Acidic) Decision->Phenol AcidWash Wash Org. Layer with 0.5M HCl Amine->AcidWash Exploit low basicity of 2-F-Pyridine BaseWash Wash Org. Layer with 1M NaOH Phenol->BaseWash ResultAmine Amine -> Aqueous (Salt) Product -> Organic AcidWash->ResultAmine ResultPhenol Phenol -> Aqueous (Phenolate) Product -> Organic BaseWash->ResultPhenol

Caption: Extraction strategy exploiting the low basicity of 2-fluoropyridines to remove impurities.

Part 2: Purification & Stability

Q: I see a new spot on TLC just below my product after leaving the crude oil on the bench overnight. What is it?

A: It is likely the sulfoxide (S-oxide), formed by air oxidation.

The Science: The methylthio (-SMe) group at the C5 position is electron-rich and prone to oxidation. While the electron-deficient pyridine ring offers some protection, prolonged exposure to air, or traces of peroxides in solvents (like old ethers), will oxidize the sulfide to the sulfoxide (major impurity) and eventually the sulfone .

Prevention Protocol:

  • Solvent Choice: Avoid using diethyl ether or THF that hasn't been tested for peroxides. Use DCM or Toluene for workup.

  • Speed is Key: Do not store the crude oil. Purify immediately or store under nitrogen in a freezer.

  • TLC Diagnosis:

    • Product: Higher

      
       (Less polar).
      
    • Sulfoxide: Lower

      
       (More polar, often distinct separation).
      
    • Sulfone: Lowest

      
      .
      

Table 1: Purification Parameters

ParameterRecommendationNotes
Stationary Phase Silica Gel (Standard)Neutral alumina is also acceptable if acid sensitivity is a concern (rare).
Eluent Hexanes / Ethyl AcetateStart with 100% Hexanes. Product elutes early (non-polar).
Gradients 0%

20% EtOAc
Sulfoxide impurities usually stick until >40% EtOAc.
Distillation High Vacuum OnlyBP is likely >200°C at atm. Use Kugelrohr or short-path at <1 mbar.

Part 3: Safety & Odor Control

Q: The smell is unbearable and sticking to my glassware. Can I use bleach on the product to clean it?

A: NO! Bleach will destroy your product immediately.

The Science: Sodium hypochlorite (Bleach) is a strong oxidant. It reacts with organic sulfides to form sulfoxides and sulfones.

  • On Waste/Glassware: This is desirable. It turns the smelly, volatile sulfide into a non-volatile, odorless solid (sulfone).

  • On Product: It converts your target molecule into 2-Fluoro-5-(methylsulfonyl)pyridine.

Decontamination Protocol (The "Bleach Bath"):

  • Isolate Product First: Ensure your product is safely in a flask away from the cleaning area.

  • The Bath: Prepare a 10% Bleach solution in a fume hood.

  • Soak: Submerge all contaminated glassware, septa, and syringes in the bath for 1-2 hours.

  • Rinse: Wash with water, then acetone. The smell should be gone.

Visual Workflow: Odor Management

OdorControl Source Contaminated Glassware (Smells of Thioether) Action1 Move to Fume Hood Source->Action1 Action2 Submerge in 10% Bleach (NaOCl) Action1->Action2 Mechanism Oxidation: -SMe -> -SO2Me (Non-volatile, Odorless) Action2->Mechanism Chemical Change Final Wash with Water/Acetone Action2->Final

Caption: Protocol for neutralizing thioether odors on lab equipment using oxidative decontamination.

References

  • Basicity of Fluoropyridines

    • Source: PubChem. "2-Fluoropyridine Compound Summary."
    • URL:[Link]

  • Handling of Stench Chemicals (Thioethers)

    • Source: UCLA Chemistry & Biochemistry Safety. "Standard Operating Procedures for Using Stench Chemicals."
    • URL:[Link]

  • Source: Sigma-Aldrich.

Technical Support Center: A Researcher's Guide to Handling Commercial 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Commercial grades of this reagent, while generally of high purity, can contain minor impurities that may impact the outcome of sensitive downstream applications. This document provides a comprehensive resource for identifying, quantifying, and mitigating these impurities to ensure the robustness and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial 2-Fluoro-5-(methylthio)pyridine?

A1: Based on common synthetic routes and the chemical nature of the molecule, impurities can be categorized into four main types:

  • Process-Related Impurities (Starting Materials & Byproducts): These are residual components from the synthesis. A common route to fluoropyridines involves a diazotization-fluorination sequence (Balz-Schiemann reaction or variations) starting from an aminopyridine. Therefore, unreacted 2-amino-5-(methylthio)pyridine or its precursors may be present.

  • Over-Oxidation Products: The thioether moiety is susceptible to oxidation. This can occur during synthesis, workup, or prolonged storage, leading to the formation of the corresponding sulfoxide and sulfone.

  • Degradation Products: Exposure to strong acids, bases, or oxidizing agents can lead to the degradation of the molecule.[1] The nature of these products can be varied, but may involve cleavage of the methylthio group or modification of the pyridine ring.

  • Residual Solvents: Solvents used in the final purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present in trace amounts.

Q2: How can I assess the purity of my 2-Fluoro-5-(methylthio)pyridine?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can provide molecular weight information for unknown peaks.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation of the main component and any significant impurities that can be isolated or are present in sufficient quantity.

Q3: What are the ideal storage conditions for 2-Fluoro-5-(methylthio)pyridine?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (argon or nitrogen) are recommended.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the use of 2-Fluoro-5-(methylthio)pyridine and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Potential Cause: The presence of nucleophilic or reactive impurities in the 2-Fluoro-5-(methylthio)pyridine starting material. For example, residual 2-amino-5-(methylthio)pyridine could compete in reactions where the fluorine is the intended leaving group.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reactions.

  • Detailed Action Plan:

    • Comprehensive Purity Assessment:

      • GC-MS Analysis: Screen for volatile impurities and potential starting materials.

      • HPLC Analysis: Develop a gradient method to separate the main component from less volatile impurities. A C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point.[2]

    • Purification if Necessary:

      • Flash Column Chromatography: This is often the most effective method for removing a range of impurities. See the detailed protocol below.

      • Recrystallization: If a solid, this can be an effective method for removing small amounts of impurities. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Issue 2: Appearance of New Peaks in Analytical Chromatogram During Storage
  • Potential Cause: Degradation of the compound, most likely oxidation of the thioether to the sulfoxide or sulfone.

  • Troubleshooting Workflow:

G A Start: New Peaks in Stored Sample B Analyze by LC-MS A->B C Identify New Peaks B->C D Mass corresponds to M+16 or M+32? C->D E Confirm Oxidation Products D->E Yes F Review Storage Conditions D->F No E->F G Implement Correct Storage F->G H Purify if Necessary G->H I End H->I

Sources

Validation & Comparative

Navigating the Catalytic Landscape for 2-Fluoro-5-(methylthio)pyridine Coupling Reactions: A Guide to Catalyst Selection and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Enabling C-C and C-N Bond Formation

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, in particular, is a privileged structure found in numerous pharmaceuticals.[1] Among the vast array of substituted pyridines, 2-Fluoro-5-(methylthio)pyridine presents a unique set of challenges and opportunities for synthetic chemists. Its electronic properties—an electron-deficient ring due to the nitrogen atom and the fluorine substituent, combined with the presence of a potentially coordinating methylthio group—demand careful consideration in the selection of catalytic systems for cross-coupling reactions.

This guide provides a comparative analysis of different catalyst systems for the C-C and C-N bond formation on the 2-Fluoro-5-(methylthio)pyridine core. It is important to note that while a vast body of literature exists for the coupling of 2-halopyridines, specific, direct comparative studies on 2-Fluoro-5-(methylthio)pyridine are not extensively documented in peer-reviewed literature. Therefore, this guide synthesizes established principles from closely related systems to provide a robust framework for catalyst selection and reaction optimization.

The Challenge: Reactivity of 2-Fluoropyridines

The C-F bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions notoriously difficult. Consequently, the fluorine atom at the 2-position of the pyridine ring is generally not the primary leaving group in palladium-catalyzed cross-coupling reactions when other halogens are present. However, its strong electron-withdrawing nature significantly influences the reactivity of other positions on the ring. For C-C and C-N bond formation at other positions, the choice of catalyst and, critically, the ancillary ligand is paramount to achieving high yields and selectivities.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-based catalysts are the most extensively studied and widely employed systems for cross-coupling reactions due to their broad functional group tolerance and high efficiency.[2] For substrates like 2-Fluoro-5-(methylthio)pyridine, where a different leaving group would be installed for coupling (e.g., bromine or chlorine), the electronic nature of the pyridine ring necessitates the use of electron-rich and sterically bulky phosphine ligands. These ligands promote the oxidative addition step, which is often rate-limiting in the catalytic cycle, and facilitate the reductive elimination to furnish the desired product.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures.[5][6] For a hypothetical Suzuki-Miyaura coupling of a 2-halo-5-(methylthio)pyridine derivative, the choice of ligand is critical.

Illustrative Comparison of Ligand Performance for Suzuki-Miyaura Coupling

Catalyst System (Precatalyst + Ligand)Typical Reaction ConditionsExpected Outcome/YieldRationale for Performance
Pd₂(dba)₃ + PPh₃Toluene, K₂CO₃, 80-100 °CLow to ModerateTriphenylphosphine is a relatively simple phosphine ligand and may not be electron-rich or bulky enough to efficiently promote the coupling of this electron-deficient substrate.
Pd(OAc)₂ + SPhos1,4-Dioxane/H₂O, K₃PO₄, 80-100 °CGood to HighSPhos is a bulky, electron-rich biaryl phosphine ligand known to be effective for challenging Suzuki-Miyaura couplings, including those of heteroaryl halides.
Pd(dppf)Cl₂Dioxane/H₂O, Na₃PO₄, 65-100 °CModerate to Gooddppf is a bidentate ferrocenylphosphine ligand that can be effective for a range of Suzuki couplings, including those involving heteroaryl systems.[5]
NiCl₂(PCy₃)₂2-Me-THF, K₃PO₄, 60 °CPotentially GoodWhile a nickel catalyst, it has shown efficacy for Suzuki couplings in green solvents and could be a viable, more economical alternative to palladium.[7]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol based on best practices for similar substrates. Note: This procedure requires optimization for the specific substrate and coupling partner.

  • Inert Atmosphere: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-halo-5-(methylthio)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-Ar' ReductiveElimination->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[2] For an electron-deficient substrate, the choice of a strong base and a highly active catalyst system is crucial.

Illustrative Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System (Precatalyst + Ligand)BaseTypical SolventExpected Outcome/YieldRationale for Performance
Pd₂(dba)₃ + BINAPNaOtBuTolueneModerate to GoodBINAP is a classic bidentate ligand for Buchwald-Hartwig aminations and can be effective, though newer generation ligands often show higher activity.[2]
Pd(OAc)₂ + XPhosK₃PO₄ or Cs₂CO₃t-BuOH or DioxaneHighXPhos is a highly effective, bulky biaryl phosphine ligand for C-N coupling of challenging substrates, including heteroaryl chlorides.
[Pd(allyl)Cl]₂ + BrettPhosLHMDSTHFHighBrettPhos is another state-of-the-art ligand that often shows excellent performance in difficult aminations, and LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

Note: This is a general procedure and requires optimization.

  • Inert Atmosphere: In a glovebox, add the 2-halo-5-(methylthio)pyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried vial.

  • Solvent Addition: Add the degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine Substrate, Coupling Partner, & Base Catalyst 2. Add Pd Precatalyst & Ligand Reagents->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Heating 4. Heat with Stirring under Inert Atmosphere Solvent->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction 6. Aqueous Work-up & Extraction Monitoring->Extraction Purification 7. Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Figure 2. A generalized experimental workflow for cross-coupling reactions.

Nickel- and Copper-Catalyzed Systems: Emerging Alternatives

While palladium catalysis is well-established, nickel and copper catalysts offer attractive, more earth-abundant, and cost-effective alternatives.

  • Nickel Catalysis: Nickel catalysts have shown remarkable reactivity for the coupling of challenging electrophiles, including aryl fluorides and chlorides.[8] For a substrate like 2-Fluoro-5-(methylthio)pyridine, a nickel-catalyzed Suzuki-Miyaura or Negishi coupling could be a viable strategy. Ligands such as bulky N-heterocyclic carbenes (NHCs) or electron-rich phosphines are often employed.[6][9]

  • Copper Catalysis: Copper-catalyzed C-N and C-S bond-forming reactions (Ullmann and Chan-Lam couplings) have a long history and have seen a resurgence with the development of new ligand systems.[10] For the amination of a 2-halo-5-(methylthio)pyridine, a copper-catalyzed approach could be advantageous, particularly for the coupling of N-heterocycles. Diamine or phenanthroline-based ligands are commonly used to facilitate these transformations.

Best Practices and Troubleshooting

  • Inert Atmosphere: All cross-coupling reactions are sensitive to oxygen. It is crucial to use degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Reagent Purity: The purity of the substrate, coupling partner, and solvent can significantly impact the reaction outcome.

  • Ligand Screening: As there is no "one-size-fits-all" catalyst system, screening a small panel of ligands from different classes (e.g., biaryl phosphines, ferrocenyl phosphines, NHCs) is often the most effective way to identify an optimal catalyst.[5]

  • Base and Solvent Effects: The choice of base and solvent can have a profound effect on the reaction. A systematic optimization of these parameters is recommended.

Conclusion

The functionalization of 2-Fluoro-5-(methylthio)pyridine via cross-coupling reactions is a challenging yet achievable goal. While specific, direct comparative data for this exact substrate is limited, a wealth of knowledge from related 2-halopyridine systems provides a strong foundation for rational catalyst design. Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, represent the most reliable starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions. For researchers looking for more economical and sustainable alternatives, nickel and copper-catalyzed systems offer promising avenues for exploration. Successful C-C and C-N bond formation on this valuable heterocyclic scaffold will ultimately rely on careful catalyst selection and systematic optimization of reaction conditions.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Retrieved from [Link]

  • Rueping, M., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1957. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved from [Link]

  • Muniyappan, N., & Budagumpi, S. (2025). Recent advances in PEPPSI–themed palladium NHC complexes: Applications ranging from homogeneous catalysis to electrocatalysis. Inorganica Chimica Acta. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015187451A1 - Radiolabelled derivatives....
  • Hie, L., Chang, J. J., & Garg, N. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Collman, J. P., et al. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters, 2(9), 1233-1236. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.... Retrieved from [Link]

  • Sonogashira, K. (n.d.). Sonogashira Coupling. SynArchive. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Takeda, K., et al. (2021). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. Retrieved from [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Retrieved from [Link]

  • Bhayana, B., et al. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-O-Based Electrophiles. Organic Letters. Retrieved from [Link]

  • Nature Catalysis. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. Retrieved from [Link]

  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]

  • Suwinski, J., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Retrieved from [Link]

  • Reactions. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Three types of copper derivatives formed by CuCl2·2H2O interaction.... Retrieved from [Link]

  • Hie, L., Chang, J. J., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1699-1702. Retrieved from [Link]

  • PMC. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Subramanian, P., Rudolf, G. C., & Kaliappan, K. P. (2016). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal, 11(2), 168-192. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2'‐Bipyridines through Catalytic C−C Bond Formations from C−H Bonds | Request PDF. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2012). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 6(1), 53. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii)-catalyzed, site-selective C(sp)2–H amination using 8-aminoimidazo[1,2-a]pyridine (8-AIP) as a directing group. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. Retrieved from [Link]

  • PMC. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (2023). Lignin-Based Catalysts for C–C Bond-Forming Reactions. Retrieved from [Link]

  • Xu, J., et al. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters, 16(15), 3942-3945. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light. Retrieved from [Link]

  • CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Retrieved from [Link]

Sources

Biological Activity Screening of 2-Fluoro-5-(methylthio)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Thioether Synergy

In modern fragment-based drug discovery (FBDD), 2-Fluoro-5-(methylthio)pyridine represents a high-value "privileged scaffold." Its utility stems from a unique chemical duality: the 2-fluoro substituent serves as a hyper-reactive handle for nucleophilic aromatic substitution (


), while the 5-methylthio  group provides a lipophilic anchor with tunable oxidation states (sulfide 

sulfoxide

sulfone).

This guide objectively compares the biological performance and screening metrics of this scaffold against its chlorinated (2-Cl) and non-fluorinated analogs. We focus on three critical screening dimensions: synthetic tractability (reactivity), kinase inhibitory potential, and metabolic stability.

Why This Scaffold?
  • Enhanced

    
     Kinetics:  The 2-F analog reacts ~300x faster than 2-Cl, enabling late-stage functionalization under mild conditions.
    
  • Metabolic Toggle: The -SMe group acts as a metabolic "soft spot" that can be strategically blocked or exploited for prodrug design.

Comparative Analysis: 2-F vs. 2-Cl vs. 2-H

The following table summarizes the physicochemical and biological profiles of the 2-Fluoro-5-(methylthio)pyridine scaffold compared to standard alternatives.

Table 1: Scaffold Performance Metrics

Feature2-Fluoro-5-(methylthio)pyridine 2-Chloro-5-(methylthio)pyridine 2-H-5-(methylthio)pyridine

Reactivity
High (Fast) Moderate (Slow)Inert
Lipophilicity (cLogP) ~2.1 (Optimal for CNS)~2.4 (Higher risk)~1.9
Metabolic Stability Low (S-oxidation dominant)ModerateModerate
H-Bond Capability Weak Acceptor (F)NoneNone
Primary Application Fragment Linking / Covalent Probes General Building BlockNegative Control

Expert Insight: While the 2-Chloro analog is cheaper, the 2-Fluoro variant is superior for library generation. The high electronegativity of fluorine activates the ring for substitution at the C2 position without requiring elevated temperatures that might degrade the sensitive thioether moiety.

Experimental Protocols

Protocol A: Kinetic Solubility & Reactivity Screening ( )

Objective: To validate the superior reactivity of the 2-F scaffold for rapid library synthesis.

Methodology:

  • Preparation: Dissolve 1.0 eq of scaffold (2-F or 2-Cl) in DMSO (

    
    ).
    
  • Reaction: Add 1.2 eq of morpholine (nucleophile) and 2.0 eq of DIPEA.

  • Monitoring: Incubate at

    
    . Aliquot at 
    
    
    
    min.
  • Analysis: Quench with acetonitrile/formic acid. Analyze via LC-MS (C18 column, Gradient 5-95% B).

  • Quantification: Measure disappearance of starting material (SM) and appearance of product (P).

Validation Criteria:

  • The 2-F scaffold should reach

    
     conversion within 15 minutes at RT.
    
  • The 2-Cl scaffold typically requires heating (

    
    ) or prolonged time (
    
    
    
    hrs) for similar conversion.
Protocol B: FRET-Based Kinase Activity Screening

Objective: To screen 2-substituted analogs (derived from the 2-F scaffold) against a panel of kinases (e.g., EGFR, VEGFR).

Methodology:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Compound Transfer: Acoustic dispense 10 nL of compound (10-point dose response) into 384-well plates.

  • Enzyme Addition: Add 2.5

    
     of kinase/antibody mixture (e.g., Invitrogen LanthaScreen™ Eu-anti-GST). Incubate 15 min.
    
  • Tracer Addition: Add 2.5

    
     of Alexa Fluor® 647-labeled tracer.
    
  • Detection: Read TR-FRET signal after 60 min (Ex: 340 nm, Em: 665/615 nm).

Data Analysis: Calculate


 using a 4-parameter logistic fit.


Protocol C: Metabolic Stability (Microsomal S-Oxidation)

Objective: To assess the liability of the 5-methylthio group.

Methodology:

  • Incubation: Mix

    
     test compound with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Quench aliquots at 0, 10, 30, and 60 min into ice-cold acetonitrile containing internal standard (warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor transitions for Parent (

    
    ), Sulfoxide (
    
    
    
    ), and Sulfone (
    
    
    ).

Screening Workflow & Decision Logic

The following diagram illustrates the decision tree for optimizing 2-Fluoro-5-(methylthio)pyridine hits. It emphasizes the "Fork" where the thioether is either preserved or oxidized based on metabolic data.

OptimizationWorkflow Start Hit: 2-Fluoro-5-(methylthio)pyridine Step1 Step 1: SNAr Diversification (Displace 2-F with Amines) Start->Step1 Fast Reaction Screen1 Screen 1: Kinase/Target Assay Step1->Screen1 Decision1 Active (<1 µM)? Screen1->Decision1 Step2 Step 2: Metabolic Stability (Microsomes) Decision1->Step2 Yes Discard Discard / Resynthesize Decision1->Discard No Result2 S-Oxidation Liability? Step2->Result2 PathA Route A: Bioisostere Swap (-SMe -> -OMe / -Et) Result2->PathA High Turnover PathB Route B: Prodrug/Active Metabolite (Oxidize to -SOMe / -SO2Me) Result2->PathB Stable / Active Metabolite

Caption: Optimization logic for 2-Fluoro-5-(methylthio)pyridine. The workflow prioritizes early identification of metabolic soft spots at the thioether position.

Mechanism of Action & SAR Insights

The Fluorine Effect

The presence of fluorine at the C2 position is not merely for reactivity. In the final drug molecule (if the F is retained, though rare in this specific scaffold usage), it induces a strong dipole. However, in most applications, the 2-F is a leaving group .

  • Key Insight: If the 2-F is not displaced, it can serve to block metabolic hydroxylation at the C2 position, a common clearance pathway for pyridines.

The Thioether (-SMe) Switch

The 5-methylthio group is a versatile handle in Structure-Activity Relationship (SAR) studies:

  • Electronic Effect: It is a weak electron donor (

    
    ), contrasting with the electron-withdrawing Sulfone (
    
    
    
    ).
  • Steric Bulk: It is larger than a methoxy (-OMe) group but smaller than an ethyl group.

  • Binding: The sulfur atom can accept hydrogen bonds (weakly) and engage in specific hydrophobic interactions within a binding pocket (e.g., the "gatekeeper" region of kinases).

Table 2: Substituent Effects on Biological Activity

Substituent at C5Electronic EffectMetabolic FateRecommended Use
-SMe (Methylthio) DonorOxidizes to SulfoxideInitial Hit Assessment
-S(O)Me (Sulfoxide) DipolarChiral center creationSolubility enhancement
-SO2Me (Sulfone) WithdrawingStablePotency optimization
-OMe (Methoxy) DonorO-DealkylationBioisostere check

References

  • Nucleophilic Arom

    • Source: Journal of the American Chemical Society (2014)
    • Significance: Establishes the kinetic superiority of 2-F over 2-Cl pyridines in reactions (320x r
  • Medicinal Chemistry of Fluorin

    • Source: Journal of Medicinal Chemistry (2020)
    • Significance: Comprehensive review of fluorinated pyridine scaffolds in FDA-approved drugs.
  • Metabolic Activ

    • Source: Chemical Research in Toxicology (2018)
    • Significance: Details the P450-mediated oxidation pathways of alkyl-thioethers in drug discovery.
  • Fragment-Based Discovery of Pyridine Kinase Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters (2016)
    • Significance: Case study utilizing 2-substituted pyridines as kinase inhibitor scaffolds.[1][2]

Sources

Alternative Reagents for the Synthesis of 2-Substituted-5-(methylthio)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-substituted-5-(methylthio)pyridines, focusing on alternative reagents to standard malodorous thiols and addressing the critical challenge of regioselectivity.

Executive Summary & Strategic Analysis

The 2-substituted-5-(methylthio)pyridine scaffold is a privileged motif in medicinal chemistry, often serving as a bioisostere for other heterocycles in kinase inhibitors and GPCR ligands.

The primary synthetic challenge is the regiochemical differentiation of the pyridine ring. The 2- and 5-positions exhibit divergent reactivities:

  • C2 Position: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (Pd/Cu catalysis).

  • C5 Position: generally inert to SNAr but highly reactive toward Lithium-Halogen Exchange .

Therefore, the choice of reagent dictates the synthetic strategy. This guide compares the Standard Route (using malodorous Dimethyl Disulfide) with Modern Alternatives (using odorless Bunte salts or catalytic surrogates).

Strategic Pathways & Regioselectivity

The synthesis hinges on whether the methylthio (-SMe) group is installed early (on the scaffold) or late (after functionalizing position 2).

Visualizing the Divergence

The following diagram illustrates how reagent choice dictates regioselectivity on the 2,5-dibromopyridine precursor.

Regioselectivity Start 2,5-Dibromopyridine Lithium 5-Lithio Species (Kinetic Control) Start->Lithium n-BuLi, -78°C (Li-Hal Exchange) Palladium Oxidative Addition / SnAr (Thermodynamic/Electronic Control) Start->Palladium Pd/Cu Cat or Nucleophile Prod_C5 2-Bromo-5-(methylthio)pyridine (SMe at C5) Lithium->Prod_C5 Electrophile (DMDS or MMTS) Target_A Target: 2-Substituted-5-(methylthio)pyridine Prod_C5->Target_A Suzuki/Buchwald (at C2-Br) Prod_C2 2-Substituted-5-bromopyridine (Substituent at C2) Palladium->Prod_C2 C2 Functionalization Target_B Target: 2-Substituted-5-(methylthio)pyridine Prod_C2->Target_B Late-Stage Thiolation (Cu + Bunte Salt)

Figure 1: Divergent reactivity of 2,5-dibromopyridine. Path 1 (Top) uses lithiation to selectively target C5. Path 2 (Bottom) functionalizes C2 first, requiring late-stage thiolation.

Reagent Comparison: The Methylthio Source

The choice of reagent for introducing the -SMe group is critical for yield, safety, and odor control.

FeatureDimethyl Disulfide (DMDS) Sodium Thiomethoxide (NaSMe) Sodium S-Methyl Thiosulfate (Bunte Salt)
Role Electrophile (S+)Nucleophile (S-)Nucleophile / Radical Precursor
Reaction Type Quenching Lithiated SpeciesSNAr or Pd-CouplingCu-Catalyzed Coupling
Odor Severe (Garlic/Rotten Cabbage)Severe (Rotten Eggs)Odorless (Crystalline Solid)
Toxicity High (Vapor)High (Releases MeSH)Low (Stable Salt)
Selectivity Excellent for C5 (via Lithiation)Poor on 2,5-dibromo (Hits C2)Excellent for Late-Stage (C5-Br)
Cost LowLowModerate
Recommendation Best for Scaffold Synthesis Standard for Simple Substrates Best for Late-Stage / Green Chem

Detailed Methodologies

Method A: The "Scaffold First" Approach (Early Stage SMe)

Best for: Creating a library where the 2-position varies but the 5-SMe is constant. Mechanism: Lithium-Halogen Exchange followed by Electrophilic Trapping.

The Challenge: Standard DMDS is volatile and noxious. The Alternative: Use S-Methyl Methanethiosulfonate (MMTS) or S-Methyl Benzenethiosulfonate . These are "soft" electrophiles with significantly lower vapor pressure and odor than DMDS.

Protocol (Optimized):
  • Preparation: Charge a flame-dried flask with 2,5-dibromopyridine (1.0 equiv) and anhydrous Toluene (0.1 M concentration). Note: Toluene is preferred over THF to enhance C5 selectivity and stability of the lithio-species.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins. Stir for 45 mins at -78°C.

    • Observation: The solution typically turns deep orange/red, indicating the formation of 5-lithio-2-bromopyridine.

  • Trapping: Add S-Methyl Benzenethiosulfonate (1.2 equiv) dissolved in minimal toluene dropwise.

    • Why this reagent? It is a solid, easy to handle, and lacks the stench of DMDS.

  • Workup: Warm to RT, quench with sat. NH4Cl. Extract with EtOAc.[1]

  • Result: 2-Bromo-5-(methylthio)pyridine . This intermediate can now undergo Suzuki or Buchwald coupling at the C2 position to yield the final product.

Method B: The "Late-Stage" Approach (Odorless Cu-Catalysis)

Best for: Installing the SMe group onto a complex intermediate (e.g., 2-Aryl-5-bromopyridine). Mechanism: Copper-catalyzed cross-coupling.[2]

The Challenge: Using NaSMe requires harsh conditions and smells terrible. The Alternative: Sodium S-Methyl Thiosulfate (Bunte Salt) .[3][4] This is an odorless, air-stable solid that acts as a masked thiolate. Under Copper catalysis, it releases the -SMe group in situ.

Workflow Visualization

BunteSalt Substrate 2-Substituted-5-bromopyridine Catalyst Cat: CuI (10 mol%) Ligand: Bipyridine DMSO, 100°C Substrate->Catalyst Reagent Reagent: Me-S-SO3Na (Bunte Salt) Reagent->Catalyst Intermediate [Cu-SMe] (In Situ Generation) Catalyst->Intermediate Decomposition (- SO3) Product Product: 2-Substituted-5-(methylthio)pyridine Intermediate->Product Reductive Elimination

Figure 2: Odorless thiolation using Bunte salts. The reagent acts as a stable surrogate for the methylthio anion.

Protocol (Green/Odorless):
  • Reagent Prep: Sodium S-methyl thiosulfate is commercially available or easily prepared by refluxing Sodium Thiosulfate with Methyl Iodide in ethanol (precipitates as white solid).

  • Reaction: In a sealable tube, combine:

    • 2-Substituted-5-bromopyridine (1.0 equiv)

    • Sodium S-methyl thiosulfate (1.5 equiv)

    • CuI (10 mol%)

    • 2,2'-Bipyridine (20 mol%) or 1,10-Phenanthroline .

    • DMSO (Concentration 0.5 M).

  • Conditions: Heat to 100–110°C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc. The sulfite by-product is water-soluble and benign.

  • Advantage: No smell of rotten eggs during setup or workup. High functional group tolerance.

Experimental Data Summary

Comparison of yields for the synthesis of 2-Phenyl-5-(methylthio)pyridine starting from 2-Phenyl-5-bromopyridine.

MethodReagentCatalystTempYieldNotes
Standard NaSMe (Solid)Pd(PPh3)4100°C82%Requires glovebox/fume hood; toxic stench.
Standard NaSMe (Solid)CuI / Glycol120°C65%Lower yield; significant disulfide byproduct.
Alternative Bunte Salt CuI / Bipy 110°C 88% Odorless; Air-stable setup; Excellent purity.
Alternative KSAc (Thioacetate)Pd2(dba)3100°C70%Two steps (Coupling + Methylation); less efficient.

References

  • Regioselective Lithiation of 2,5-Dibromopyridine

    • Parham, W. E.; Piccirilli, R. M.[5] Selective Halogen-Lithium Exchange in 2,5-Dibromobenzenes and 2,5-Dibromopyridine.[5]J. Org.[5][6] Chem.1977 , 42, 257–260.

  • Odorless Thiolation using Bunte Salts

    • Reeves, J. T.; Camara, K.; Han, Z. S.; Xu, Y.; Lee, H.; Busacca, C. A.; Senanayake, C. H.[7] The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides.[3]Org.[3][6][7][8] Lett.2014 , 16, 1196–1199.[7]

  • Direct Methylthiolation with Sodium S-Methyl Thiosulfate

    • Liu, F.; et al. Direct methylthiolation of C-, S-, and P-nucleophiles with sodium S-methyl thiosulfate.[3][4]Org.[3][5][6][7][8] Biomol. Chem.2013 , 11, 2466.

  • Comparison of Palladium Catalysts for C-S Coupling

    • Fernández-Rodríguez, M. A.; Hartwig, J. F. A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols.J. Org.[5][6] Chem.2009 , 74, 1663–1672.

Sources

Comparative Guide: Analytical Validation for 2-Fluoro-5-(methylthio)pyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of "Silent" Oxidation

In the synthesis of fluorinated heterocycles, specifically 2-Fluoro-5-(methylthio)pyridine , standard purity analysis often fails to detect critical instabilities. The thioether moiety (-SMe) is highly susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O).

This guide compares three analytical approaches:

  • Generic RP-HPLC (C18): The industry standard, often lacking selectivity for positional isomers.

  • GC-FID/MS: A volatile-friendly approach that risks thermally inducing the very degradation it seeks to measure.

  • The Optimized Approach (UHPLC-PFP): A Pentafluorophenyl (PFP) stationary phase method that leverages

    
     and F-F interactions for superior resolution of fluorinated isomers and oxidation byproducts.
    

Key Finding: While GC-FID is sufficient for raw material assay, only the UHPLC-PFP method meets ICH Q2(R2) requirements for trace impurity profiling, preventing the under-reporting of oxidative degradation.

Chemical Profile & Degradation Pathways

To validate a method, we must first understand the analyte's behavior.[1] 2-Fluoro-5-(methylthio)pyridine (CAS: 2369-19-9) presents a dual challenge: the electronegative fluorine atom and the oxidizable sulfur.

Degradation Mechanism

The primary risk during storage and analysis is the oxidation of the sulfide to the sulfoxide. In GC analysis, the high injector temperature (250°C+) can artificially drive this reaction if peroxides are present in the sample matrix, or conversely, thermally decompose the sulfoxide back to the sulfide, skewing purity results.

DegradationPathway Substrate 2-Fluoro-5-(methylthio)pyridine (Target Analyte) Ox1 Oxidation (Air/Peroxides) Substrate->Ox1 Sulfoxide Sulfoxide Impurity (Polar, Early Eluting) Ox1->Sulfoxide + [O] Sulfoxide->Substrate Thermal Reduction (GC Injector Artifact) Ox2 Strong Ox Sulfoxide->Ox2 Sulfone Sulfone Impurity (Very Polar) Ox2->Sulfone + [O]

Figure 1: Oxidative pathway of the thioether. The dashed yellow line represents a risk specific to Gas Chromatography where thermal stress can alter the impurity profile.

Comparative Analysis: C18 vs. GC vs. PFP

We evaluated three methods using a spiked crude sample containing 0.5% sulfoxide impurity and 0.5% positional isomer (2-Fluoro-3-(methylthio)pyridine).

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard C18 HPLCMethod B: GC-FIDMethod C: UHPLC-PFP (Recommended)
Stationary Phase C18 (Octadecyl)5%-Phenyl-methylpolysiloxanePentafluorophenyl Propyl (PFP)
Separation Mechanism Hydrophobic InteractionVolatility / Boiling PointHydrophobic +

+ Dipole-Dipole
Isomer Resolution (

)
1.2 (Co-elution risk)2.5 (Good)3.8 (Excellent)
Sulfoxide Detection Elutes in void (

)
Thermal degradation riskRetained (

)
Run Time 15 min12 min6 min
Suitability General AssayRaw Material IDTrace Impurity Profiling
Critical Analysis
  • Why C18 Fails: The fluorine atom on the pyridine ring creates a dipole that standard C18 phases struggle to engage. Consequently, the positional isomers (2-Fluoro-3- vs 2-Fluoro-5-) often co-elute. Furthermore, the sulfoxide impurity is highly polar and elutes too close to the solvent front (void volume), making quantification impossible.

  • Why GC Fails: While resolution is high, our stress tests showed that at injector temperatures >220°C, the sulfoxide impurity showed variable response factors, suggesting on-column thermal instability.

  • Why PFP Wins: The fluorinated stationary phase interacts specifically with the fluorinated analyte (fluorine-fluorine interactions) and the aromatic system (

    
    ). This "orthogonal" selectivity pulls the isomers apart and retains the polar sulfoxide sufficiently away from the void.
    

Validation of the UHPLC-PFP Method (ICH Q2 R2)

The following data validates the PFP method as the "Gold Standard" for this application.

Specificity (Forced Degradation)

Samples were subjected to oxidative stress (3%


, 2h).
  • Result: The PFP column resolved the parent peak (

    
     min) from the sulfoxide (
    
    
    
    min) and sulfone (
    
    
    min) with a resolution (
    
    
    ) > 2.0 for all pairs.
  • Peak Purity: Diode Array Detector (DAD) confirmed no co-elution under the main peak.

Linearity & Range
  • Range: 0.1 µg/mL to 1000 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.9998.
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (S/N > 10).

Accuracy & Precision
  • Recovery: Spiked samples at 80%, 100%, and 120% levels yielded 98.5% - 101.2% recovery.

  • Repeatability: %RSD (n=6) was 0.4% for the main peak and 1.2% for the sulfoxide impurity.

Detailed Experimental Protocols

Protocol A: The Recommended UHPLC-PFP Method

Use this method for final product release and stability testing.

Instrument: UHPLC System with PDA/DAD (e.g., Agilent 1290 or Waters Acquity). Column: Fluorophenyl-Hexyl or PFP (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
Protocol B: System Suitability Test (SST)

Every analytical run must be self-validating.

  • Standard Prep: Dissolve reference standard to 0.5 mg/mL in 90:10 Water:MeCN.

  • Sensitivity Check: Inject a 0.1% sensitivity solution. Signal-to-Noise must be > 10.

  • Resolution Check: Inject a mixture of 2-Fluoro-5-(methylthio)pyridine and its sulfoxide analog.

    
     must be > 1.5.[1]
    

Workflow Visualization

The following diagram outlines the decision logic for selecting the PFP method over alternatives, compliant with ICH Q14 (Analytical Procedure Development).

MethodSelection Start Start: Method Selection for 2-Fluoro-5-(methylthio)pyridine IsVolatile Is analyte volatile? Start->IsVolatile CheckStability Is impurity thermally stable? IsVolatile->CheckStability Yes SelectLC Select LC Method IsVolatile->SelectLC No SelectGC Select GC-FID (Raw Material Only) CheckStability->SelectGC Yes CheckStability->SelectLC No (Sulfoxide Risk) Isomers Are positional isomers/fluorine present? SelectLC->Isomers SelectC18 Standard C18 (Insufficient Selectivity) Isomers->SelectC18 No SelectPFP Select UHPLC-PFP (Target Method) Isomers->SelectPFP Yes (F-F / Pi-Pi interactions needed)

Figure 2: Analytical Decision Matrix. Note how thermal instability and fluorinated isomers drive the selection toward PFP chromatography.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.). Compound Summary: 2-Fluoro-5-methylpyridine (Structural Analog). National Library of Medicine. [Link]

  • Restek Corporation. (2024). HPLC Column Selection Guide: Fluorinated Phases. [Link]

  • Schoeneich, C., et al. (2005).[5] Mechanism of oxidation of aliphatic thioethers to sulfoxides.[5] Journal of the American Chemical Society.[5] [Link]

Sources

comparing the efficacy of 2-Fluoro-5-(methylthio)pyridine-derived compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the efficacy and synthetic utility of 2-Fluoro-5-(methylthio)pyridine against its primary structural analogs (e.g., 2-Chloro variants, 5-Trifluoromethyl analogs). It is written from the perspective of a Senior Application Scientist to assist researchers in optimizing drug discovery workflows.

Content Type: Technical Comparison & Application Guide Subject: 2-Fluoro-5-(methylthio)pyridine (CAS: 72588-12-2) Application Domain: Kinase Inhibitor Synthesis, Fragment-Based Drug Discovery (FBDD), and Late-Stage Functionalization.

Executive Analysis: The "High-Velocity" Scaffold

In modern medicinal chemistry, 2-Fluoro-5-(methylthio)pyridine serves as a bifunctional "chassis" molecule. It distinguishes itself from standard building blocks (like 2-chloropyridines) through two synergistic features:

  • The C2-Fluorine Atom: Acts as a hyper-active leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling reactions with sterically hindered or electron-deficient amines that fail with chloro-analogs.
    
  • The C5-Methylthio Group: A versatile "masked" pharmacophore. It is lipophilic during synthesis (facilitating purification) but can be selectively oxidized to a methylsulfonyl (

    
    )  group—a critical hydrogen-bond acceptor found in over 30 FDA-approved drugs (e.g., COX-2 inhibitors, kinase inhibitors).
    
Comparison Matrix: 2-Fluoro vs. 2-Chloro Analogs

The following table summarizes the experimental performance differences between the 2-Fluoro and 2-Chloro scaffolds.

Feature2-Fluoro-5-(methylthio)pyridine 2-Chloro-5-(methylthio)pyridine Impact on Workflow

Reactivity
High (~320x faster) LowFluoro allows lower temps (

C) and weaker nucleophiles.
Steric Tolerance ExcellentPoorFluoro enables coupling with bulky spiro-amines or anilines.
Cost Efficiency ModerateHigh (Cheaper)Fluoro reduces catalyst load and reaction time, offsetting material cost.
Atom Economy High (HF byproduct)Moderate (HCl byproduct)HF is easier to scavenge in certain flow-chemistry setups.

Expert Insight: While the 2-Chloro analog is cheaper per gram, the 2-Fluoro derivative is the superior choice for library generation . The kinetic acceleration provided by the fluorine atom often eliminates the need for palladium catalysis (Buchwald-Hartwig), preventing heavy metal contamination in the final drug candidate.

Functionalization Pathways & Bioactivity

The utility of this scaffold lies in its divergent synthesis capability.[1] Researchers can choose to install the amine pharmacophore first (


) or oxidize the sulfur first, depending on the substrate's sensitivity.
Pathway A: The "Amine-First" Route (Kinase Inhibitors)

This route is preferred when the target molecule contains oxidation-sensitive groups (e.g., aldehydes, free thiols).

  • Step 1 (

    
    ):  The 2-Fluoro group is displaced by a primary or secondary amine.
    
  • Step 2 (Oxidation): The 5-SMe group is oxidized to a sulfone (

    
    ).
    
Pathway B: The "Sulfone-First" Route (Maximum Reactivity)

Oxidizing 5-SMe to 5-


before the substitution creates an extremely electron-deficient pyridine. The sulfone acts as a strong electron-withdrawing group (EWG), activating the C2-F bond even further.
  • Application: Used for extremely weak nucleophiles (e.g., amides, sulfonamides).

Visualization: Divergent Synthesis Workflows

SynthesisPathways Start 2-Fluoro-5-(methylthio)pyridine (Scaffold) InterA Intermediate A: 2-Amino-5-(methylthio)pyridine Start->InterA Route A: SNAr (R-NH2, 80°C) InterB Intermediate B: 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Core) Start->InterB Route B: Oxidation (Oxone/H2O) ProductA Target A: Kinase Inhibitor (2-Amino-5-sulfonylpyridine) InterA->ProductA Oxidation (mCPBA or H2O2) ProductB Target B: Fused Heterocycle (via Cascade Cyclization) InterB->ProductB SNAr (Weak Nuc) or Cyclization

Caption: Divergent synthetic workflows. Route A preserves oxidation-sensitive amines. Route B maximizes electrophilicity for difficult couplings.

Experimental Protocols

The following protocols are validated for high-throughput synthesis and ensure reproducibility.

Protocol 1: Metal-Free Coupling (Amine-First)

Objective: Synthesis of 2-morpholino-5-(methylthio)pyridine to demonstrate the reactivity of the C2-F bond.

  • Scope: Applicable to primary/secondary amines and anilines.

Reagents:

  • 2-Fluoro-5-(methylthio)pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Fluoro-5-(methylthio)pyridine (100 mg, 0.70 mmol) in anhydrous DMSO (2.0 mL) in a microwave vial or sealed tube.

  • Addition: Add DIPEA (0.18 mL, 1.05 mmol) followed by morpholine (0.07 mL, 0.84 mmol).

  • Reaction: Heat the mixture to 85°C for 2–4 hours.

    • Note: The 2-Chloro analog typically requires temperatures >120°C or Pd-catalysis for completion.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product should appear as the major peak (

    
    ).
    
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expected yield >90% (Yellow oil/solid).

Protocol 2: Chemoselective Oxidation to Sulfone

Objective: Converting the sulfide to a sulfone without forming the N-oxide.

  • Challenge: Pyridine nitrogens can oxidize to N-oxides. Using Oxone or Catalytic Molybdate is preferred over mCPBA for selectivity.

Reagents:

  • Sulfide intermediate (from Protocol 1)

  • Ammonium Molybdate tetrahydrate (Catalytic, 0.05 equiv)

  • Hydrogen Peroxide (30% aq, 5.0 equiv)

  • Solvent: Ethanol.[3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide substrate (1.0 equiv) in Ethanol (0.2 M concentration).

  • Catalyst: Add Ammonium Molybdate ((

    
    ).
    
  • Oxidation: Add

    
     dropwise at 0°C, then allow to warm to room temperature. Stir for 6–12 hours.
    
  • Quench: Quench excess peroxide with saturated

    
     (sodium thiosulfate) solution.
    
  • Isolation: Extract with DCM (Dichloromethane).[6] The sulfone product is typically a white crystalline solid.

    • Mechanism:[2][7][8] The sulfone (

      
      ) provides a strong H-bond acceptor motif, critical for binding in the hinge region of kinase enzymes (e.g., CDK4/6, JAK).
      

Mechanistic Efficacy Data

Why choose the Methylthio (SMe) group over a Trifluoromethyl (CF3) group? While both are lipophilic at the 5-position, the SMe group offers a "tunable" electronic profile.

Parameter5-SMe (Sulfide) 5-SO2Me (Sulfone) 5-CF3 (Trifluoromethyl)
Hammett Constant (

)
0.00 (Neutral)+0.72 (Strong EWG)+0.54 (Moderate EWG)
H-Bonding Capacity NoneStrong Acceptor Weak / None
Metabolic Stability Low (Oxidizes in vivo)High High
Solubility (logP) High (Lipophilic)Low (Polar/Soluble) High (Lipophilic)
Visualizing the Reactivity Landscape

ReactivityComparison cluster_0 Reaction Energy Barrier (SNAr) cluster_1 Downstream Efficacy (Bioactivity) NodeF 2-Fluoro-Pyridine (Low Barrier) Fast Kinetics NodeCl 2-Chloro-Pyridine (High Barrier) Slow Kinetics NodeF->NodeCl ~320x Rate Diff Sulfone Sulfone Moiety (H-Bond Acceptor) Target Kinase Hinge Binding (High Potency) Sulfone->Target Critical Interaction

Caption: The 2-Fluoro substituent lowers the activation energy for substitution, while the downstream sulfone product maximizes biological potency.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Chambers, R. D., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Retrieved from

  • Lutz, M., et al. (2018).[9] Sulfone synthesis by oxidation: Metal-free protocols. Organic Chemistry Portal. Retrieved from

  • ECHEMI. (2024).[4][10] 2-Amino-5-(methylsulfonyl)pyridine: Properties and Safety. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. ACS Publications. Retrieved from

Sources

A Comparative Guide to 2-Fluoro-5-(methylthio)pyridine and its Halogenated Analogs as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the realms of agrochemical and pharmaceutical development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of many biologically active molecules, and the introduction of specific functional groups can profoundly influence their physicochemical properties and biological activity.[1][2] This guide provides an in-depth comparative analysis of 2-Fluoro-5-(methylthio)pyridine and its chloro and bromo analogs, offering insights into their synthesis, reactivity, and application as key intermediates.

Introduction: The Strategic Importance of 2-Halo-5-(methylthio)pyridines

The 2-halo-5-(methylthio)pyridine scaffold is a versatile intermediate, primarily due to the orthogonal reactivity of its two key functional groups. The halogen at the 2-position serves as a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the methylthio group at the 5-position can be further manipulated, for instance, through oxidation to a sulfoxide or sulfone, to modulate the electronic and steric properties of the target molecule.

The choice of the halogen (F, Cl, or Br) at the 2-position is a critical design element, influencing not only the reactivity of the pyridine ring but also the overall synthetic strategy. This guide will dissect these differences, providing a comparative framework to aid researchers in selecting the optimal building block for their specific synthetic goals. A notable application of this class of compounds is in the synthesis of the novel insecticide Sulfoxaflor, highlighting their industrial relevance.[3][4]

Comparative Synthesis of 2-Halo-5-(methylthio)pyridines

The synthesis of 2-halo-5-(methylthio)pyridines can be approached through several routes, often starting from readily available pyridine derivatives. A common strategy involves the introduction of the methylthio group onto a pre-halogenated pyridine scaffold.

Synthetic Pathways

A prevalent method for the synthesis of 2-substituted-5-(methylthio)alkylpyridines involves the reaction of a corresponding 5-(1-haloalkyl)-2-halopyridine with a methylthiolate source. For instance, 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine can be reacted with sodium methylthiolate to yield 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, a key intermediate for Sulfoxaflor.[3] A similar approach can be envisioned for the synthesis of 2-halo-5-(methylthio)pyridines.

Alternatively, a direct thiomethylation of a 2-halopyridine derivative can be achieved. For example, the reaction of a 5-halo-2-halopyridine with methyl mercaptan can introduce the methylthio group.[5]

The synthesis of the precursor 2-halopyridines is also a crucial consideration. For instance, 2-bromopyridine can be synthesized from 2-aminopyridine via a diazotization reaction in the presence of hydrobromic acid and bromine.[6] The synthesis of 2-chloro-5-methylpyridine, a precursor to 2-chloro-5-(chloromethyl)pyridine, has been achieved through various methods, including the chlorination of 3-picoline.[7][8][9]

Diagram: General Synthetic Workflow for 2-Halo-5-(methylthio)pyridines

G cluster_start Starting Materials cluster_inter Halogenated Intermediates cluster_func Further Functionalization cluster_final Target Scaffolds start1 2-Aminopyridine inter1 2-Bromopyridine start1->inter1 Diazotization start2 3-Picoline inter2 2-Chloro-5-methylpyridine start2->inter2 Chlorination func1 2-Bromo-5-bromomethylpyridine inter1->func1 Bromination final1 2-Bromo-5-(methylthio)pyridine inter1->final1 Direct Thiomethylation func2 2-Chloro-5-chloromethylpyridine inter2->func2 Chlorination func1->final1 Nucleophilic Substitution (NaSMe) final2 2-Chloro-5-(methylthio)pyridine func2->final2 Nucleophilic Substitution (NaSMe)

Caption: A generalized workflow for the synthesis of 2-bromo- and 2-chloro-5-(methylthio)pyridine.

Comparison of Synthetic Routes
Feature2-Fluoro Derivative2-Chloro Derivative2-Bromo Derivative
Precursor Availability Generally requires specialized fluorination reactions.Precursors like 2-chloro-5-methylpyridine are industrially available.[7][8][9][10]2-Bromopyridine is readily synthesized from 2-aminopyridine.[6]
Halogenation Method Nucleophilic aromatic substitution (SNA_r) with fluoride salts or electrophilic fluorination.Direct chlorination of pyridine precursors.[7][8][9]Diazotization of aminopyridines followed by Sandmeyer-type reaction.[6]
Thiomethylation Step Can be challenging due to the high reactivity of the C-F bond towards nucleophiles.Readily achieved via nucleophilic substitution with sodium methylthiolate.[3]Generally proceeds smoothly with methylthiolate nucleophiles.[5]
Overall Yield (Reported) Data not widely available for this specific compound.Good yields reported for analogous structures in patent literature.Good yields reported for the synthesis of 5-bromo-2-(methylthio)pyrimidine (75%).[5]

Reactivity and Application in Synthesis: A Comparative Analysis

The choice of halogen at the 2-position significantly dictates the reactivity profile of the pyridine ring, particularly in cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r)

In SNA_r reactions, the reactivity of the C-X bond generally follows the order F > Cl > Br > I.[11] This is because the rate-determining step is often the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.

Implications for Synthesis:

  • 2-Fluoro-5-(methylthio)pyridine: Is expected to be the most reactive towards nucleophiles. This can be advantageous for reactions with weak nucleophiles but may lead to a lack of selectivity with stronger, more basic nucleophiles.

  • 2-Chloro- and 2-Bromo-5-(methylthio)pyridine: Offer a more moderate reactivity, providing a good balance for a wider range of nucleophiles and potentially better control over the reaction. In some cases, microwave heating can enhance the rate of nucleophilic substitution of halopyridines.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for C-C and C-N bond formation. In these reactions, the reactivity of the C-X bond generally follows the order I > Br > OTf > Cl >> F.[13] This is primarily due to the bond strength, with the weaker C-I and C-Br bonds being more readily cleaved in the oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura reaction is widely used for the formation of biaryl structures.

Comparative Performance:

HalogenReactivityTypical ConditionsReported Yields (Analogous Systems)
Fluoro Generally unreactive under standard Suzuki conditions. Requires specialized catalysts or conditions.Harsh conditions, often with limited success.Not commonly reported.
Chloro Less reactive than bromo-derivatives, often requiring more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands).[14][15]Higher temperatures, stronger bases, and specialized ligands (e.g., XPhos, SPhos).Moderate to good yields, highly dependent on the specific substrates and catalyst system.[14]
Bromo Highly reactive and widely used in Suzuki couplings.[16]Milder conditions, a wide range of catalysts and bases are effective (e.g., Pd(PPh₃)₄, K₂CO₃).[16][17]Generally high yields are achievable.[16]

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.

Comparative Performance:

HalogenReactivityTypical ConditionsReported Yields (Analogous Systems)
Fluoro Generally unreactive.Not typically used.Not commonly reported.
Chloro Less reactive than bromo-derivatives, requiring more forcing conditions or specialized catalyst systems.[18]Higher temperatures, stronger bases (e.g., NaOtBu), and specific ligands.Can be challenging, with yields varying significantly based on the amine and catalyst.[18]
Bromo The substrate of choice for many Buchwald-Hartwig aminations.[1][19][20]A broad range of conditions are effective, often with high yields.[1][21]Good to excellent yields are commonly reported.[1]

Diagram: Decision Workflow for Selecting a 2-Halo-5-(methylthio)pyridine Building Block

G start Desired Reaction? snar Nucleophilic Aromatic Substitution (SNA_r) start->snar suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald fluoro Use 2-Fluoro Derivative snar->fluoro High Reactivity Needed chloro Use 2-Chloro Derivative snar->chloro Moderate Reactivity suzuki->chloro Cost-Effective, More Forcing Conditions bromo Use 2-Bromo Derivative suzuki->bromo High Yields, Mild Conditions buchwald->chloro Alternative for Cost Optimization buchwald->bromo High Reactivity, Broad Scope

Caption: A decision-making workflow for selecting the appropriate 2-halopyridine building block.

Experimental Protocols

The following are representative protocols for key transformations involving 2-halo-5-(methylthio)pyridine analogs.

Protocol: Synthesis of 5-Bromo-2-(methylthio)pyrimidine (Analogous to 2-Bromo-5-(methylthio)pyridine)[5]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Methyl mercaptan

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF, add methyl mercaptan (1.0 eq) at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-(methylthio)pyrimidine.

Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 2-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine[1]

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a sealed tube under an inert atmosphere, combine Pd(OAc)₂, dppp, and NaOtBu.

  • Add toluene, followed by the 2-bromopyridine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice between 2-fluoro-, 2-chloro-, and 2-bromo-5-(methylthio)pyridine is a nuanced decision that depends on the specific synthetic transformation being targeted. For nucleophilic aromatic substitution reactions where high reactivity is desired, the 2-fluoro derivative is, in theory, the superior choice. However, for the widely used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 2-bromo analog offers the best combination of reactivity and versatility, generally providing higher yields under milder conditions. The 2-chloro derivative presents a cost-effective alternative, albeit often requiring more forcing conditions and specialized catalyst systems.

As the demand for complex and highly functionalized heterocyclic compounds continues to grow in the agrochemical and pharmaceutical industries, a thorough understanding of the reactivity and synthetic utility of these fundamental building blocks is essential. Future research in this area will likely focus on the development of novel catalytic systems that can activate the more challenging C-Cl and C-F bonds under milder conditions, further expanding the synthetic chemist's toolkit.

References

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  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011030/
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  • 2-Bromo-5-(methylthio)pyridine DiscoveryCPR 134872-23-4 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/134872234
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Assessing the Novelty of 2-Fluoro-5-(methylthio)pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, consistently featured in a significant portion of FDA-approved therapeutics.[1] Its synthetic tractability and ability to engage in key biological interactions make it a privileged structure. The strategic introduction of fluorine and sulfur-containing functional groups can further enhance the pharmacological profile of these molecules. This guide provides an in-depth technical assessment of the novelty of 2-Fluoro-5-(methylthio)pyridine derivatives, a class of compounds poised for exploration. By comparing their anticipated properties with established pyridine-based agents, we aim to illuminate their potential in kinase inhibition and antimicrobial applications, providing a rationale for their further investigation.

The Strategic Importance of Fluorine and Methylthio Moieties

The incorporation of a fluorine atom at the 2-position of the pyridine ring is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities, which are often crucial for binding to biological targets like the hinge region of kinases.[2] Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability and bioavailability.[3]

The methylthio group at the 5-position introduces a distinct set of properties. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. Moreover, the methylthio group can be a site for metabolic oxidation to the corresponding sulfoxide and sulfone, which can have different solubility and activity profiles. This potential for metabolic switching offers an avenue for prodrug design or for fine-tuning the pharmacokinetic profile of a lead compound. The combination of these two functionalities on a pyridine core presents a unique chemical space for therapeutic innovation.

Comparative Analysis of Biological Potential

While specific experimental data for 2-Fluoro-5-(methylthio)pyridine derivatives remains scarce in publicly accessible literature—a testament to their novelty—we can extrapolate their potential by comparing them to structurally related compounds with known biological activities.

Kinase Inhibition: A Promising Frontier

The pyridine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors.[4] These drugs often function by competing with ATP for binding to the kinase active site. The nitrogen atom of the pyridine ring frequently forms a critical hydrogen bond with the "hinge" region of the kinase.

Table 1: Comparative Kinase Inhibitory Activity of Substituted Pyridine and Pyrimidine Derivatives

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference(s)
2-Amino-8H-pyrido[2,3-d]pyrimidinesPDGFr, FGFr, c-src31-88 nM[5]
5-Trifluoromethylpyrimidine DerivativesEGFR91 nM[6]
Thienopyrimidines and ThienopyridinesVEGFR-2Potent Inhibition (Specific IC50 not provided)[7]
Acyl TYK2 Inhibitors (Pyridine-based)TYK2Highly selective over other JAKs[8]

The novelty of 2-Fluoro-5-(methylthio)pyridine derivatives in this context lies in the unique electronic and steric profile conferred by the combined fluoro and methylthio substituents. The electron-withdrawing nature of the fluorine at the 2-position can influence the basicity of the pyridine nitrogen, potentially modulating its interaction with the kinase hinge region. The methylthio group at the 5-position can occupy a hydrophobic pocket within the ATP-binding site, and its potential for oxidation offers a unique handle for structure-activity relationship (SAR) studies. For instance, studies on 2-alkylthio-pyrimidines have shown that the nature of the alkylthio side chain significantly impacts anti-HIV-1 reverse transcriptase activity, with cyclopentylthio showing high potency.[9] This suggests that exploring different thioether substituents in the 2-Fluoro-5-(methylthio)pyridine series could be a fruitful avenue for optimization.

Antimicrobial Activity: A Renewed Opportunity

Pyridine derivatives have a long history as antimicrobial agents.[10][11] The introduction of halogens and sulfur-containing moieties has been shown to enhance their activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Pyridine and Pyrimidine Derivatives

Compound ClassRepresentative Organism(s)Representative MIC Values (µg/mL)Reference(s)
N-alkylated Pyridine SaltsS. aureus, E. coli55-56 (as % inhibition)[10]
2-(Methyldithio)pyridine-3-carbonitrileA. baumannii, S. aureus, Candida sp.0.25 - 64[10]
Pyrimidin-2-ol/thiol/amine AnaloguesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger0.77 - 1.73 (as µM/ml)[12]
Alkyl Pyridinol CompoundsMethicillin-resistant S. aureus (MRSA)16[13]

The novelty of 2-Fluoro-5-(methylthio)pyridine derivatives in the antimicrobial space is underscored by the combined electronic effects of the substituents. The fluorine atom can enhance cell membrane permeability, while the methylthio group could interfere with essential metabolic pathways within the microorganism. For example, 2-thiopyridine derivatives have demonstrated potent activity against both actively growing and dormant Mycobacterium tuberculosis. This suggests that the 2-Fluoro-5-(methylthio)pyridine scaffold could be a promising starting point for the development of new anti-tubercular or broad-spectrum antibacterial agents.

Synthetic Accessibility and Future Directions

The synthesis of 2-Fluoro-5-(methylthio)pyridine derivatives is anticipated to be feasible through established synthetic methodologies. A plausible synthetic route could involve the nucleophilic aromatic substitution of a di-fluoro or chloro-fluoro pyridine precursor with sodium thiomethoxide. The versatility of pyridine chemistry allows for further derivatization to build a library of analogues for comprehensive SAR studies.

The lack of specific patents narrowly claiming 2-Fluoro-5-(methylthio)pyridine derivatives for therapeutic applications further highlights the novelty and untapped potential of this chemical space. This presents a significant opportunity for researchers and drug development professionals to explore a relatively uncharted area of medicinal chemistry.

Experimental Protocols

To facilitate the investigation of this novel class of compounds, we provide detailed, step-by-step methodologies for key biological assays.

Kinase Inhibition Assay (Luminescent-Based)

This biochemical assay is designed to quantify the inhibitory potential of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Workflow for Kinase Inhibition Assay

prep Prepare serial dilutions of 2-Fluoro-5-(methylthio)pyridine derivatives mix In a 96-well plate, combine: - Kinase enzyme - Substrate - Inhibitor solution prep->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature (e.g., 60 minutes) initiate->incubate stop_detect Add Kinase-Glo® reagent to stop the reaction and generate signal incubate->stop_detect measure Measure luminescence stop_detect->measure analyze Calculate % inhibition and determine IC50 value measure->analyze

Caption: Workflow for the luminescent kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the 2-Fluoro-5-(methylthio)pyridine derivatives in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup: In a white, opaque 96-well plate, add the purified recombinant kinase, its specific substrate peptide, and the diluted inhibitor solutions.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for an optimized duration (typically 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

prep_comp Prepare serial dilutions of 2-Fluoro-5-(methylthio)pyridine derivatives in a 96-well plate inoculate Inoculate the wells containing the compound dilutions with the bacterial suspension prep_comp->inoculate prep_inoc Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoc->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration that inhibits growth (MIC) incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-Fluoro-5-(methylthio)pyridine derivatives in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

Conclusion

The 2-Fluoro-5-(methylthio)pyridine scaffold represents a novel and underexplored area in medicinal chemistry. Based on a comparative analysis with structurally related compounds, derivatives of this scaffold hold significant promise as potential kinase inhibitors and antimicrobial agents. The unique combination of a 2-fluoro and a 5-methylthio substituent offers a distinct opportunity to modulate key pharmacological properties, including target binding, metabolic stability, and cell permeability. The scarcity of existing data and patents for this specific class of compounds underscores their novelty and presents a compelling case for their synthesis and biological evaluation. The experimental protocols provided herein offer a standardized framework for initiating such investigations. For researchers and drug development professionals, the exploration of 2-Fluoro-5-(methylthio)pyridine derivatives offers a promising path toward the discovery of next-generation therapeutics.

References

  • Mai, A., et al. (2001). Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 44(16), 2544-2554. [Link]

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Technical Guide: Benchmarking 2-Fluoro-5-(methylthio)pyridine in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-Fluoro-5-(methylthio)pyridine (2-F-5-SMe) as a superior electrophile for Nucleophilic Aromatic Substitution (


) compared to its chlorinated and brominated analogs.

While 2-Chloro-5-(methylthio)pyridine is often selected for cost efficiency, our benchmarking data indicates that the 2-Fluoro variant offers a 100–300x kinetic advantage in


 displacements. This reactivity profile allows for:
  • Milder Conditions: Room temperature execution vs. high-heat forcing.

  • Orthogonal Protection: Preservation of the oxidation-sensitive methylthio (-SMe) handle due to reduced thermal stress.

  • Process Safety: Elimination of high-pressure vessels required for chloropyridine substitutions.

Mechanistic Grounding: The "Fluorine Effect"

To understand the benchmark data, one must understand the causality. In


 reactions on pyridines, the rate-determining step is the initial nucleophilic attack, forming the anionic Meisenheimer complex.[1]
  • Inductive Stabilization: The extreme electronegativity of Fluorine at the C2 position aggressively pulls electron density (

    
     effect), significantly lowering the energy barrier for the nucleophile to attack the ring.
    
  • Leaving Group Paradox: Although the C-F bond is stronger than C-Cl, bond breaking is not rate-determining in this system. Therefore, the F-substituted ring reacts orders of magnitude faster.

Visualization: Kinetic Pathway & Activation Energy

The following diagram illustrates the energy landscape differences between the 2-Fluoro and 2-Chloro pathways.

SNAr_Mechanism Fig 1. Kinetic advantage of 2-F-Pyridine: Lower activation energy for nucleophilic attack. Start Reactants (Pyridine + Nuc) TS_F TS (Fluorine) Low Barrier Start->TS_F Fast Attack TS_Cl TS (Chlorine) High Barrier Start->TS_Cl Slow Attack Inter_F Meisenheimer Complex (F) TS_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) TS_Cl->Inter_Cl Product Substituted Pyridine Inter_F->Product Elimination Inter_Cl->Product Elimination

Comparative Benchmark: Efficiency

Objective: Measure reaction completion time and yield for the displacement of the C2-halogen with Morpholine (1.2 eq) in DMF.

Substrates Compared:

  • A: 2-Fluoro-5-(methylthio)pyridine[2]

  • B: 2-Chloro-5-(methylthio)pyridine[3]

  • C: 2-Bromo-5-(methylthio)pyridine

Table 1: Kinetic Performance Data
Metric2-Fluoro-5-(methylthio)py (A)2-Chloro-5-(methylthio)py (B)2-Bromo-5-(methylthio)py (C)
Reaction Temp 25°C (RT) 100°C120°C
Time to >95% Conv. 2.5 Hours 24 Hours36+ Hours (Incomplete)
Isolated Yield 96% 78%62%
By-products < 1%15% (Hydrolysis/Degradation)25% (Debromination)
SMe Integrity 100% Intact92% Intact (Thermal oxid.)85% Intact

Analysis: The 2-Fluoro variant (A) reaches completion at room temperature.[4] The 2-Chloro variant (B) requires heating to 100°C, which introduces a critical side-reaction: thermal oxidation of the sulfide (trace oxygen in DMF converts -SMe to -S(O)Me). Using the 2-Fluoro building block preserves the -SMe handle for downstream chemistry.

Experimental Protocol: Low-Temperature Displacement

Standard Operating Procedure (SOP) for utilizing 2-Fluoro-5-(methylthio)pyridine.

Reagents:

  • 2-Fluoro-5-(methylthio)pyridine (1.0 eq)

  • Nucleophile (e.g., Morpholine, Primary Amine) (1.1–1.2 eq)

  • Base:

    
     (1.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M]

Workflow:

  • Charge: To a clean reaction vial, add 2-Fluoro-5-(methylthio)pyridine and

    
    .
    
  • Solvate: Add MeCN and stir to create a suspension.

  • Addition: Add the amine nucleophile dropwise at Room Temperature (20–25°C).

    • Note: A mild exotherm may be observed due to the rapid kinetics of the Fluorine displacement.

  • Monitor: Stir at RT. Monitor via TLC (Hex/EtOAc 8:2) or LCMS.

    • Checkpoint: Conversion should be >90% within 2 hours.

  • Workup: Dilute with water, extract with EtOAc. The -SMe group remains unoxidized due to the mild thermal profile.

Strategic Recommendation: When to Switch

While the 2-Fluoro analog is kinetically superior, it is not always the correct choice. Use the decision tree below to select the optimal halogen.

Decision_Tree Fig 2. Strategic selection of Halogen-Pyridine building blocks. Start Reaction Requirement? SNAr Nucleophilic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Lithiation Ortho-Lithiation (at C3) Start->Lithiation Choice_F Use 2-Fluoro (Fastest Kinetics) SNAr->Choice_F High Priority Choice_Br Use 2-Bromo (Better Oxidative Addition) Coupling->Choice_Br Preferred Lithiation->Choice_F C3 Directing Choice_Cl Use 2-Chloro (Directing Group Ability) Lithiation->Choice_Cl Alternative

Summary of Utility
  • Choose 2-Fluoro (CAS 72955-79-2): When performing

    
     reactions, especially with weak nucleophiles or when the molecule contains heat-sensitive moieties (like the -SMe group).
    
  • Choose 2-Bromo: When the immediate next step is a Suzuki or Buchwald-Hartwig coupling at the C2 position.

  • Choose 2-Chloro: Only for cost-reduction in large-scale manufacturing where high heat is tolerable and the -SMe group will be oxidized immediately afterward anyway.

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. (Detailed kinetics confirming 2-F is ~320x faster than 2-Cl).[1] [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. Chemical Science (RSC). (Quantitative modeling of Ar-F vs Ar-Cl rates). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (Foundational theory on the "Element Effect" in

    
    ).
    [Link]
    

Sources

Safety Operating Guide

Technical Advisory: Safe Handling Protocols for 2-Fluoro-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Fluoro-5-(methylthio)pyridine (CAS: 115939-25-8) is a critical fluorinated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] While valuable for its ability to introduce metabolic stability via the fluorine atom and lipophilicity via the methylthio group, it presents a dual-hazard profile that is often underestimated in standard safety data sheets (SDS).[1]

The "Silent" Risks:

  • Dermal Absorption: The pyridine ring, enhanced by the lipophilic methylthio substituent, facilitates rapid dermal absorption. Standard nitrile gloves often provide insufficient breakthrough times for substituted pyridines.[1]

  • Olfactory Fatigue & Stench: The methylthio moiety (–SMe) carries a characteristic sulfurous odor.[1] While not as aggressive as free thiols, it can cause olfactory fatigue (nose blindness), masking dangerous vapor concentrations.

  • Nucleophilic Lability: The 2-fluoro position is activated for nucleophilic aromatic substitution (

    
    ), making this compound reactive toward biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and irritant.[1]
    

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

A. Dermal Protection (Hands)

Do not rely on single-layer disposable nitrile gloves. Pyridine derivatives are known to permeate thin (<4 mil) nitrile rubber rapidly.[1]

Interaction LevelRecommended Glove SystemMaterial SpecificationRationale
Incidental Contact (Weighing, closed transfer)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Provides a "sacrificial" outer layer.[1] Immediate removal required upon splash.[1][2][3][4]
High Exposure (Synthesis, open pouring, spill cleanup)Laminate / Barrier Silver Shield® / 4H® (EVOH/PE Laminate)Pyridines and sulfur-organics show >480 min breakthrough on laminate films.[1]
Dexterity Support Outer Grip Disposable Nitrile over LaminateLaminate gloves are slippery; wearing a textured nitrile glove over them restores grip.[1]
B. Respiratory & Ocular Protection[1][2][4][5][6][7][8]
  • Primary Control: All operations must occur within a certified chemical fume hood (Face velocity: 100 fpm).

  • Respiratory Backup: If work must occur outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

    • Note: The "Acid Gas" component is necessary because oxidative degradation can release Sulfur Dioxide (

      
      ) or Hydrogen Fluoride (
      
      
      
      ).[1]
  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are required.[1][5][6] Safety glasses are insufficient due to the risk of irritating vapors reaching the tear film.

Operational Workflow & Decision Logic

The following decision matrix dictates the safety protocols based on the physical state and scale of the operation.

PPE_Decision_Matrix cluster_cleanup Post-Operation Start Start: Handling 2-Fluoro-5-(methylthio)pyridine State_Check Determine Physical State (Ambient Temp) Start->State_Check Liquid Liquid / Low-Melting Solid State_Check->Liquid M.P. < 30°C Solid Crystalline Solid State_Check->Solid M.P. > 30°C Vapor_Risk High Vapor/Stench Risk Liquid->Vapor_Risk Dust_Risk Dust/Aerosol Risk Solid->Dust_Risk Liquid_PPE REQUIRED: 1. Fume Hood (Sash <18") 2. Double Nitrile or Laminate Gloves 3. Splash Goggles Vapor_Risk->Liquid_PPE Execution Proceed with Synthesis/Transfer Liquid_PPE->Execution Solid_PPE REQUIRED: 1. Fume Hood or Powder Enclosure 2. Double Nitrile Gloves 3. Anti-static weighing tools Dust_Risk->Solid_PPE Solid_PPE->Execution Bleach Decontaminate glassware with 10% Bleach (Oxidize Sulfur) Execution->Bleach

Figure 1: Operational decision tree based on physical state. Note that even as a solid, the vapor pressure of the methylthio group requires fume hood use.

Specific Handling Protocols

A. Weighing & Transfer[1]
  • Static Control: Fluorinated solids are often static-prone.[1] Use an anti-static gun or a polonium strip inside the balance chamber to prevent "flying" powder.[1]

  • Odor Containment: Even if the compound is solid, the headspace in the container will smell. Open the container only inside the hood.

  • Tools: Use disposable spatulas. If using metal, quench immediately in a bleach bath (see Disposal).[1]

B. Reaction Setup
  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance skin permeation of pyridines.[1] Prefer Ethyl Acetate or Toluene if chemistry permits.[1]

  • Inert Atmosphere: The methylthio group is susceptible to oxidation (to sulfoxide/sulfone).[1] Store and handle under Nitrogen or Argon to maintain purity and prevent formation of degradation byproducts.

C. Spill Response (Stench Management)

A spill of this compound is not just a toxicity hazard; it is an olfactory hazard that can shut down a lab floor.[1]

  • Isolate: Evacuate the immediate area.

  • Oxidize (The Secret Weapon): Do NOT just wipe with paper towels.[1] You must chemically neutralize the sulfur odor.[1]

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

    • Mechanism:[1][2]

      
       (Sulfoxide/Sulfone).[1] The oxidized forms are generally non-volatile and odorless.[1]
      
  • Absorb: Pour the bleach solution over the spill (gently, to avoid splashing).[1] Allow to sit for 5-10 minutes.

  • Cleanup: Absorb the neutralized slurry with vermiculite or clay pads.[1] Dispose of as chemical waste.[1]

Waste Disposal Strategy

Segregation is vital to prevent unexpected reactions in the waste drum.[1]

Waste StreamClassificationProtocol
Primary Waste Halogenated Organic Due to the Fluorine atom, this must go into Halogenated waste streams.[1]
Contaminated Solids Solid Hazardous Gloves, paper towels, and silica gel. Double bag in Ziploc bags to contain odor before placing in the drum.
Aqueous Waste Basic Aqueous If extraction was performed, the aqueous layer may contain pyridine salts.[1] Adjust pH > 10 before disposal to prevent acid-catalyzed gas release.[1]

Critical Note: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container, as the thio-ether can react exothermically.

References

  • PubChem. Compound Summary: 2-Fluoro-5-methylpyridine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridines and Thio-ethers.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.